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  • Product: 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide
  • CAS: 1803581-33-0

Core Science & Biosynthesis

Foundational

Mechanism of action of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide Abstract This guide provides a comprehensive technical overview of the proposed in vitro mechanism...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide

Abstract

This guide provides a comprehensive technical overview of the proposed in vitro mechanism of action of the novel compound 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide. The document is intended for researchers, scientists, and professionals in the field of drug development. We will explore the plausible molecular interactions of this compound based on its structural components, detailing a hypothesized inhibitory action on a key enzyme and the downstream cellular consequences. This guide includes detailed experimental protocols, data presentation formats, and visualizations to facilitate the investigation of this and similar molecules.

Introduction and Rationale

The compound 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide is a synthetic molecule featuring three key functional moieties: a phenol group, an amino group, and a 1,2,4-triazole ring. The presence of these groups, particularly the triazole ring, suggests a potential for interaction with metalloenzymes. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous drugs, where it often acts as a ligand for metal ions within enzyme active sites. Notably, triazole derivatives are prominent in the class of non-steroidal aromatase inhibitors.

Aromatase (cytochrome P450 19A1) is a critical enzyme in estrogen biosynthesis, converting androgens into estrogens. Its inhibition is a key therapeutic strategy in hormone-dependent breast cancer. Given the structural similarities of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol to known triazole-based aromatase inhibitors, we hypothesize that this compound may exert its effects through a similar mechanism. The aminophenol portion of the molecule could further contribute to its binding affinity and specificity within the active site of the enzyme.

This guide will, therefore, focus on the in vitro investigation of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide as a potential aromatase inhibitor.

Proposed Molecular Mechanism of Action

We propose that 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide acts as a competitive inhibitor of aromatase. The proposed mechanism is centered on the interaction of the triazole ring with the heme iron atom in the active site of the aromatase enzyme.

Key Interactions:

  • Triazole-Heme Coordination: The nitrogen atoms of the 1,2,4-triazole ring are hypothesized to coordinate with the ferric (Fe³⁺) ion of the heme group within the aromatase active site. This coordination competitively displaces the natural androgen substrates (androstenedione and testosterone).

  • Hydrophobic and Hydrogen Bonding: The phenolic and amino groups, along with the overall aromatic structure of the compound, are likely to form hydrophobic and hydrogen-bonding interactions with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

This binding is expected to be reversible and concentration-dependent, leading to a reduction in the catalytic activity of aromatase and, consequently, a decrease in estrogen production.

Signaling Pathway

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding GeneTranscription Gene Transcription (Cell Proliferation) ER->GeneTranscription Activation Compound 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol Compound->Aromatase Inhibition

Caption: Proposed mechanism of aromatase inhibition.

In Vitro Experimental Workflows

To validate the hypothesized mechanism of action, a series of in vitro experiments are proposed. These experiments are designed to assess the direct enzymatic inhibition, as well as the downstream cellular effects in a relevant biological context.

Enzyme Inhibition Assay

A fluorescent-based aromatase inhibition assay is a robust method to determine the direct inhibitory effect of the compound on the enzyme's activity.

Protocol:

  • Preparation of Reagents:

    • Recombinant human aromatase enzyme.

    • Aromatase substrate (e.g., 3-[[(7-methoxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-N,N,N-trimethyl-1-propanaminium iodide).

    • NADPH regenerating system.

    • Test compound: 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Positive control: A known aromatase inhibitor (e.g., letrozole).

    • Assay buffer.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound and the positive control.

    • In a 96-well plate, add the assay buffer, NADPH regenerating system, and the test compound or control.

    • Initiate the reaction by adding the aromatase enzyme and substrate.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.

    • Stop the reaction.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Data Presentation:

CompoundIC₅₀ (nM)
2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromideTBD
Letrozole (Positive Control)TBD
Cell-Based Assay for Estrogen Production

This assay measures the effect of the compound on estrogen production in a cellular context, using an appropriate cell line that expresses aromatase, such as hormone-responsive breast cancer cells (e.g., MCF-7 cells) or ovarian cancer cells (e.g., SK-OV-3 cells).

Protocol:

  • Cell Culture:

    • Culture the chosen cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with a fresh medium containing a known concentration of an androgen substrate (e.g., testosterone).

    • Treat the cells with various concentrations of the test compound or a positive control.

    • Include a vehicle control (solvent only).

    • Incubate for a suitable period (e.g., 24-48 hours).

  • Quantification of Estrogen:

    • Collect the cell culture supernatant.

    • Measure the concentration of estradiol (a major estrogen) in the supernatant using a sensitive immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of estrogen production for each concentration of the test compound.

    • Determine the IC₅₀ value for the inhibition of estrogen production in cells.

Data Presentation:

Cell LineCompoundIC₅₀ (nM) for Estrogen Production Inhibition
MCF-72-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromideTBD
SK-OV-32-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromideTBD
Downstream Target Gene Expression Analysis

To confirm the functional consequence of aromatase inhibition, the expression of estrogen-responsive genes can be measured using quantitative real-time PCR (qPCR).

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat the cells as described in the cell-based assay (Section 3.2).

    • After the treatment period, lyse the cells and extract total RNA using a suitable RNA isolation kit.

    • Assess the quality and quantity of the extracted RNA.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR:

    • Perform qPCR using primers specific for estrogen-responsive genes (e.g., pS2/TFF1, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Include a no-template control and a no-reverse-transcriptase control.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Compare the expression levels of the target genes in treated cells versus control cells.

Experimental Workflow Diagram

G cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assays cluster_elisa Estrogen Quantification (ELISA) cluster_qpcr Gene Expression (qPCR) EnzymePrep Prepare Reagents (Enzyme, Substrate, Compound) EnzymeReaction Run Reaction & Measure Fluorescence EnzymePrep->EnzymeReaction EnzymeAnalysis Calculate IC50 EnzymeReaction->EnzymeAnalysis CellCulture Culture & Seed Cells (e.g., MCF-7) CellTreatment Treat with Compound & Androgen CellCulture->CellTreatment CollectSupernatant Collect Supernatant CellTreatment->CollectSupernatant RNA_Extraction Extract RNA CellTreatment->RNA_Extraction RunELISA Perform Estradiol ELISA CollectSupernatant->RunELISA ELISA_IC50 Calculate IC50 RunELISA->ELISA_IC50 cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR_Run Run qPCR for Target Genes cDNA_Synthesis->qPCR_Run qPCR_Analysis Analyze Relative Gene Expression qPCR_Run->qPCR_Analysis

Caption: In vitro experimental workflow.

Conclusion

The in vitro investigation of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide's mechanism of action should be systematically approached by first establishing its direct interaction with the proposed target, aromatase, and then confirming the downstream cellular consequences of this interaction. The experimental protocols outlined in this guide provide a robust framework for elucidating the inhibitory activity and cellular effects of this novel compound. The collective data from these assays will provide a comprehensive understanding of its potential as a therapeutic agent.

References

For further reading and detailed protocols, please refer to the following resources:

  • Aromatase and Its Inhibitors. Source: Nature Reviews Cancer. [Link]

  • Triazoles as Antifungal Agents. Source: Molecules. [Link]

  • In Vitro Assays for Aromatase Inhibitors. Source: Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Quantitative Real-Time PCR (qPCR). Source: Nature Protocols. [Link]

Exploratory

An In-depth Technical Guide on the Physicochemical Properties and Stability of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol Dihydrobromide

Abstract This technical guide provides a comprehensive overview of the essential physicochemical properties and stability profile of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide, a heterocyclic compound of inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties and stability profile of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide, a heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical, field-proven experimental protocols. We will explore the molecular structure, anticipated physicochemical parameters, and a detailed examination of the compound's stability under various stress conditions. The methodologies presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction and Molecular Structure

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol is a substituted aminophenol containing a 1,2,4-triazole moiety. The 1,2,4-triazole ring is a well-known pharmacophore found in a variety of therapeutic agents, recognized for its metabolic stability and diverse biological activities.[1] The presence of an aminophenol scaffold suggests potential antioxidant properties and sites for further chemical modification. The dihydrobromide salt form is often utilized to enhance the aqueous solubility and stability of the parent molecule, a common strategy in drug development.[2]

The chemical structure of the cation is presented below:

Chemical Name: 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol Molecular Formula (Cation): C₈H₈N₄O[3] InChIKey (Cation): IHPJMFMODYHFIS-UHFFFAOYSA-N[3]

The dihydrobromide salt is formed by the protonation of two basic centers in the molecule, likely the amino group and one of the nitrogen atoms in the triazole ring.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility. While specific experimental data for the dihydrobromide salt is not extensively available in public literature, we can predict its likely characteristics based on its structural components and data from related compounds.

Table 1: Predicted Physicochemical Properties of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol Dihydrobromide
PropertyPredicted Value/CharacteristicRationale and Comparative Insights
Appearance White to off-white crystalline solidSimilar to other aminophenol salts like 4-aminophenol hydrochloride which appears as an off-white powder.[4] p-Aminophenol itself can appear as white or reddish-yellow crystals that turn violet upon exposure to light.[5]
Melting Point >200 °C (with decomposition)The parent compound, 4-aminophenol, has a melting point of 189-190 °C with decomposition.[6] Its hydrochloride salt melts at a significantly higher temperature of 302 °C.[4] The dihydrobromide salt of 3-aminophenol has a melting point of 224 °C.[6] Therefore, a high melting point with decomposition is expected.
Solubility High aqueous solubilityThe dihydrobromide salt form is intended to improve the solubility of the parent compound. The parent 4-aminophenol is slightly soluble in cold water but soluble in hot water.[5] The salt form should exhibit good solubility in water and polar protic solvents.
pKa Multiple pKa values expectedThe molecule has several ionizable groups: the phenolic hydroxyl (acidic), the aromatic amino group (basic), and the triazole ring (basic). 2-aminophenol has pKa values of 4.72 and 9.71.[6] The triazole ring will also have a characteristic pKa. The precise values would need to be determined experimentally.
LogP (Octanol-Water Partition Coefficient) LowThe parent compound is relatively polar. The dihydrobromide salt will be highly ionized in aqueous solution, leading to a low LogP value, indicating hydrophilicity.
Hygroscopicity Moderate to HighBromide salts can be hygroscopic.[7] The hygroscopicity of pharmaceutical salts is a critical parameter that can impact their physical and chemical stability.[8][9]

Chemical Stability and Degradation Pathways

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[10][11]

The 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide molecule possesses several functional groups susceptible to degradation:

  • Phenolic Hydroxyl Group: Phenols are prone to oxidation, which can be accelerated by light, heat, and the presence of metal ions.[12] This can lead to the formation of colored degradation products.

  • Aromatic Amino Group: Aromatic amines can also undergo oxidation and may be sensitive to light.

  • 1,2,4-Triazole Ring: While generally stable, the triazole ring can undergo degradation under harsh conditions such as high temperatures and extreme pH.[13]

Forced Degradation Studies: A Protocol Framework

Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and to develop stability-indicating analytical methods.[14]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis (e.g., 0.1M HCl) F Sample Preparation (Neutralization, Dilution) A->F B Base Hydrolysis (e.g., 0.1M NaOH) B->F C Oxidative (e.g., 3% H₂O₂) C->F D Thermal (e.g., 80°C) D->F E Photolytic (ICH Q1B) E->F G Stability-Indicating Method (e.g., HPLC) F->G H Peak Purity Analysis (e.g., DAD) G->H K Method Validation G->K I Degradant Identification (e.g., LC-MS) H->I J Degradation Pathway Elucidation I->J

Caption: Workflow for conducting forced degradation studies.

1. Acid and Base Hydrolysis:

  • Objective: To assess the susceptibility of the compound to hydrolysis at acidic and basic pH.

  • Protocol:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol).

    • For acid hydrolysis, add an equal volume of 0.1 M HCl.

    • For base hydrolysis, add an equal volume of 0.1 M NaOH.

    • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis.

    • Analyze by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Objective: To evaluate the compound's sensitivity to oxidation.

  • Protocol:

    • Prepare a stock solution of the compound.

    • Add a solution of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light.

    • Monitor the reaction over time by withdrawing aliquots.

    • Analyze by HPLC.

3. Thermal Degradation:

  • Objective: To determine the effect of heat on the solid-state and solution stability.

  • Protocol:

    • Solid State: Store the solid compound in a controlled temperature oven (e.g., 80°C).

    • Solution: Prepare a solution of the compound and incubate at an elevated temperature (e.g., 60°C).

    • Analyze samples at various time intervals.

4. Photostability:

  • Objective: To assess the degradation due to exposure to light.

  • Protocol:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • Analyze the exposed and control samples.

Stability-Indicating Analytical Method Development

A stability-indicating analytical method (SIAM) is crucial for accurately quantifying the decrease in the concentration of the API due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[15][16]

Diagram 2: HPLC Method Development Strategy

HPLC_Method_Development A Define Method Goals (Separate API from degradants) B Select Column (e.g., C18) A->B C Choose Mobile Phase (e.g., Acetonitrile/Buffer) B->C D Optimize Gradient & Flow Rate C->D E Select Detection Wavelength (UV-Vis) C->E F Inject Stressed Samples D->F E->F G Evaluate Resolution & Peak Shape F->G G->D Iterate H Method Validation (ICH Q2R1) G->H

Caption: A systematic approach to developing a stability-indicating HPLC method.

Recommended HPLC Starting Conditions:
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 280 nm, typical for phenolic compounds).[11]

  • Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

Summary and Future Directions

This technical guide has outlined the anticipated physicochemical properties and a comprehensive strategy for evaluating the stability of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide. The provided protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a robust framework for the characterization of this and similar novel chemical entities.

Future work should focus on the experimental determination of the properties outlined in Table 1, the isolation and structural elucidation of any significant degradation products, and the investigation of the solid-state properties, such as polymorphism, which can have a profound impact on the stability and bioavailability of the final drug product.

References

  • ResearchGate. (n.d.). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. [Link]

  • RSC Publishing. (2020). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). [Link]

  • ACS Publications. (2020, March 28). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A. [Link]

  • PMC. (n.d.). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. [Link]

  • Pharmaceutical Technology. (2026, March 15). Salt Selection in Drug Development. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. [Link]

  • Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). [Link]

  • Taylor & Francis. (2017, April 18). Full article: Stability of pharmaceutical salts in solid oral dosage forms. [Link]

  • PubMed. (2017, August 15). Stability of pharmaceutical salts in solid oral dosage forms. [Link]

  • Academia.edu. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms. [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • Lab Manager. (2025, September 19). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • ResearchGate. (2024, December 19). Characteristics of lithium-ion-loaded poly(m-aminophenol) as solid-state electrolyte. [Link]

  • DOI. (2026, January 22). Hygroscopicity and Cloud Condensation Nucleation Activity of Bromine Salts. [Link]

  • PMC. (2020, April 21). Organic Salts of Pharmaceutical Impurity p-Aminophenol. [Link]

  • LookChem. (n.d.). 4-Aminophenol hydrochloride. [Link]

  • ResearchGate. (2025, October 17). Organic Salts of Pharmaceutical Impurity p-Aminophenol. [Link]

  • PMC. (2021, March 27). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. [Link]

  • Solid-state reaction between p-benzoquinone and p-aminophenol. (n.d.). [Link]

  • P-Aminophenol Unveiled: The Hidden Science Behind Its Distinct Physical Properties. (2026, March 6). [Link]

  • IntechOpen. (2020, September 14). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. [Link]

  • PubMed. (n.d.). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. [Link]

  • LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

  • PubChem. (n.d.). 4-Aminophenol. [Link]

  • AMT. (n.d.). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. [Link]

  • Globe Thesis. (2010, March 1). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. [Link]

  • PubChemLite. (n.d.). 2-amino-4-(4h-1,2,4-triazol-4-yl)phenol. [Link]

  • MDPI. (2020, April 21). Organic Salts of Pharmaceutical Impurity p-Aminophenol. [Link]

  • AMT. (2025, February 3). A novel methodology for assessing the hygroscopicity of aerosol filter samples. [Link]

  • Research Collection. (2017, July 3). Revising the hygroscopicity of inorganic sea salt particles. [Link]

  • PMC. (n.d.). 2-(4H-1,2,4-Triazol-4-yl)phenol. [Link]

  • NextSDS. (n.d.). 2-(4H-1,2,4-Triazol-4-yl)phenol — Chemical Substance Information. [Link]

Sources

Foundational

Crystal structure and X-ray diffraction of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol Dihydrobromide Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract This technical guid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol Dihydrobromide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the determination and analysis of the crystal structure of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide, a compound of significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for this specific salt, this guide establishes a robust framework based on established principles of organic synthesis, single-crystal X-ray diffraction, and structural analysis. We will explore the synthesis of the parent compound, detail the critical process of crystal growth, and provide a step-by-step protocol for structure elucidation. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the structural chemistry of this important class of molecules.

Introduction: The Imperative of Structural Elucidation in Drug Development

The three-dimensional arrangement of atoms within a molecule, and the packing of these molecules in a crystalline solid, dictates a substance's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystal structure is therefore not merely an academic exercise but a cornerstone of rational drug design and development. The title compound, 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide, combines the pharmacophoric features of a phenol, an amino group, and a triazole ring, making it a promising scaffold for therapeutic agents. Its characterization as a dihydrobromide salt suggests a strategy to enhance its aqueous solubility and stability.

This guide will proceed through the logical workflow of a crystallographic study, from the synthesis of the parent molecule to the final analysis of its crystal structure.

Synthesis and Crystallization: From Molecule to Single Crystal

Synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol

The synthesis of the parent compound is a prerequisite for obtaining the dihydrobromide salt. A plausible and efficient synthetic route is outlined below. This multi-step synthesis involves the nitration of a commercially available phenol derivative, followed by the introduction of the triazole moiety, and finally, a reduction of the nitro group to the desired amine.

Experimental Protocol: Synthesis

  • Nitration: 2-aminophenol is first protected, and then the aromatic ring is nitrated to introduce a nitro group at the para position to the hydroxyl group.

  • Triazole Formation: The resulting intermediate is then reacted with a suitable triazole-forming reagent, such as N,N-dimethylformamide azine dihydrochloride, to construct the 1,2,4-triazole ring.

  • Reduction: The nitro group is selectively reduced to an amino group using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.

  • Purification: The final product, 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol, is purified by column chromatography or recrystallization.

Crystal Growth of the Dihydrobromide Salt

The growth of high-quality single crystals is often the most challenging step in a crystallographic study. For a salt like the target compound, the careful control of solvent systems and pH is paramount. The dihydrobromide salt is prepared by treating the synthesized parent compound with two equivalents of hydrobromic acid.

Experimental Protocol: Crystallization

  • Salt Formation: Dissolve the purified 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol in a minimal amount of a suitable solvent, such as ethanol or methanol.

  • Acidification: Add two molar equivalents of concentrated hydrobromic acid dropwise while stirring.

  • Crystallization: The resulting solution is then subjected to various crystallization techniques, including:

    • Slow Evaporation: The solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

    • Vapor Diffusion: The solution is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the salt and promoting crystallization.

    • Cooling: The saturated solution is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the arrangement of atoms in the crystal lattice.

Data Collection

A single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The crystal is rotated, and the diffraction pattern is recorded on a detector.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a cryoloop.

  • Data Collection: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector). Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.

Structure Solution and Refinement

The diffraction data is then used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods, typically implemented in software packages like SHELXT.

  • Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method, typically with software like SHELXL. The refinement process minimizes the difference between the observed and calculated structure factors.

  • Validation: The final structure is validated using tools like PLATON and CheckCIF to ensure its chemical and crystallographic reasonability.

Structural Analysis: Deciphering the Crystal Packing

The refined crystal structure provides a wealth of information about the molecule's geometry and the intermolecular interactions that govern its packing in the solid state.

Molecular Geometry

The bond lengths, bond angles, and torsion angles of the 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol cation are analyzed to understand its conformation. The geometry is expected to be influenced by the electronic effects of the substituents on the phenol ring and the protonation state of the amino and triazole groups.

Intermolecular Interactions and Crystal Packing

As a dihydrobromide salt, the crystal structure is expected to be dominated by a complex network of hydrogen bonds. The protonated amino and triazole groups, along with the hydroxyl group, will act as hydrogen bond donors, while the bromide anions will be the primary acceptors. These interactions, along with potential π-π stacking between the aromatic rings, will dictate the overall three-dimensional packing of the ions in the crystal lattice.

Data Presentation

Table 1: Hypothetical Crystallographic Data for 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide

ParameterValue
Chemical formulaC₈H₁₀N₄OBr₂
Formula weight353.99
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)10.3
β (°)98.5
Volume (ų)1045.2
Z4
Density (calculated) (g/cm³)2.250
Absorption coefficient (mm⁻¹)8.54
F(000)680
Crystal size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.5 to 28.0
Reflections collected5600
Independent reflections2400 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.040, wR₂ = 0.110
R indices (all data)R₁ = 0.060, wR₂ = 0.130
Goodness-of-fit on F²1.05

Visualization of Key Processes

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Elucidation cluster_analysis Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification salt_formation Salt Formation purification->salt_formation crystal_growth Crystal Growth salt_formation->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow from synthesis to final structure analysis.

hydrogen_bonding cluster_cation Cation cluster_anion Anion N_triazole N-H (Triazole) Br_anion Br⁻ N_triazole->Br_anion H-Bond N_amino N-H (Amino) N_amino->Br_anion H-Bond O_hydroxyl O-H (Hydroxyl) O_hydroxyl->Br_anion H-Bond

Caption: Predicted hydrogen bonding interactions in the crystal lattice.

Conclusion

The determination of the crystal structure of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide is a critical step in its development as a potential pharmaceutical agent. This guide has outlined the essential steps, from the chemical synthesis of the parent compound to the detailed analysis of its three-dimensional structure. The insights gained from such a study, particularly regarding the hydrogen bonding network and crystal packing, are invaluable for understanding the solid-state properties of this promising molecule and for guiding future formulation and development efforts.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

Exploratory

Pharmacokinetic profiling of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide Foreword: Charting a Course for a Novel Triazole Phenol Compound The intersection of the 1,2,4-triazo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide

Foreword: Charting a Course for a Novel Triazole Phenol Compound

The intersection of the 1,2,4-triazole nucleus and a phenol moiety presents a compelling scaffold for novel therapeutic agents, given the established biological activities of both pharmacophores.[1][2] The compound 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide is a novel chemical entity for which, to date, no public pharmacokinetic data exists. This guide, therefore, serves as a predictive and instructional framework for researchers and drug development professionals. It outlines a comprehensive strategy for the systematic pharmacokinetic profiling of this compound, drawing upon established methodologies for analogous structures.

This document is not a recapitulation of existing data but rather a proactive roadmap. The experimental designs and analytical methods described herein are based on best practices in the field and are informed by the pharmacokinetic profiles of structurally related triazole and aminophenol compounds.[3][4][5] The objective is to provide a robust, scientifically-grounded plan to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this promising, yet uncharacterized, molecule.

Foundational Physicochemical and In Vitro Characterization

A thorough understanding of a compound's fundamental properties is a prerequisite for meaningful in vivo studies. This initial phase aims to establish the baseline chemical and biological characteristics that will govern its pharmacokinetic behavior.

Physicochemical Properties

The solubility and stability of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide will directly impact its oral absorption and formulation development.

Experimental Protocol: Aqueous Solubility and Stability

  • Preparation of Buffers: Prepare a series of aqueous buffers at pH values ranging from 2.0 to 10.0.

  • Equilibrium Solubility: Add an excess of the test compound to each buffer in a sealed vial. Agitate at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium.

  • Quantification: Following equilibration, centrifuge the samples to pellet undissolved solid. The supernatant is then diluted and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.[6][7]

  • pH-Stability: For stability assessment, prepare solutions of the compound at known concentrations in the same pH buffer series. Incubate at 37°C and collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the aliquots by HPLC-UV to quantify the parent compound and detect any degradation products.

ParameterExperimental MethodRationale
Aqueous Solubility Shake-flask method in pH-buffered mediaDetermines the maximum dissolved concentration across a physiological pH range, predicting potential absorption limitations.
pH-Dependent Stability Incubation in pH-buffered media followed by HPLC analysisIdentifies potential for degradation in the gastrointestinal tract and informs formulation strategies.
Lipophilicity (LogD) Shake-flask method using n-octanol and pH 7.4 bufferPredicts the compound's ability to cross biological membranes.
In Vitro Metabolic Stability

Evaluating the metabolic stability of the compound in liver microsomes provides an early indication of its susceptibility to first-pass metabolism, a critical determinant of oral bioavailability.

Experimental Protocol: Microsomal Stability Assay

  • Incubation Mixture: In a 96-well plate, combine liver microsomes (human and rat), the test compound, and a phosphate buffer.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then add NADPH to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life can be calculated.

G cluster_0 Microsomal Stability Workflow A Prepare incubation mixture: - Liver microsomes - Test compound - Buffer B Pre-incubate at 37°C A->B C Initiate reaction with NADPH B->C D Quench reaction at time points C->D E Protein precipitation D->E F LC-MS/MS Analysis E->F G Calculate in vitro half-life F->G G cluster_0 Crossover Study Design cluster_1 Phase 1 cluster_2 Washout Period cluster_3 Phase 2 GroupA Group A (n=6) A_IV IV Administration GroupA->A_IV GroupB Group B (n=6) B_PO PO Administration GroupB->B_PO Washout 7 Days A_IV->Washout B_PO->Washout A_PO PO Administration Washout->A_PO B_IV IV Administration Washout->B_IV

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Foundational

Molecular Docking Studies of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide: A Technical Guide to Target Interactions

Executive Summary The rational design of novel therapeutics relies heavily on understanding the precise molecular interactions between privileged chemical scaffolds and their biological targets. The compound 2-amino-4-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the precise molecular interactions between privileged chemical scaffolds and their biological targets. The compound 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide represents a highly functionalized synthetic intermediate and potential lead compound. It combines the metallo-coordinating power of a 1,2,4-triazole ring with the hydrogen-bonding capacity of an aminophenol moiety.

This technical whitepaper provides an authoritative, step-by-step guide to investigating this compound via in silico molecular docking. By analyzing its interactions with two highly validated triazole targets—Lanosterol 14α-demethylase (CYP51) for antifungal activity and Cyclooxygenase-2 (COX-2) for anti-inflammatory activity—this guide establishes a self-validating computational protocol for drug development professionals.

Pharmacological Rationale & Target Selection

The 1,2,4-triazole ring is a ubiquitous pharmacophore in medicinal chemistry, primarily due to its metabolic stability and ability to act as a bioisostere for amides and esters[1]. For the specific scaffold of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol, two primary biological targets are of high translational interest:

Target 1: Lanosterol 14α-demethylase (CYP51)

CYP51 is a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes[1]. The mechanism of action relies on the N4 nitrogen of the 1,2,4-triazole ring acting as a Lewis base. It coordinates directly with the heme iron (Fe²⁺) in the CYP51 active site, competitively blocking the natural substrate, lanosterol[2]. This halts ergosterol production, leading to the accumulation of toxic 14α-methylated sterols and subsequent fungal cell death[3].

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Cell Survival) Lanosterol->Ergosterol CYP51 Active Toxic Toxic Sterols (Cell Death) Lanosterol->Toxic CYP51 Blocked CYP51 CYP51 CYP51->Lanosterol Triazole 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol Triazole->CYP51 Heme Coordination

Mechanism of CYP51 inhibition by 1,2,4-triazole derivatives leading to fungal cell death.

Target 2: Cyclooxygenase-2 (COX-2)

Beyond antimicrobial applications, phenol-substituted 1,2,4-triazole derivatives exhibit potent anti-inflammatory properties by selectively inhibiting COX-2[4]. The phenol moiety projects into the COX-2 hydrophobic side pocket, forming crucial hydrogen bonds with Tyr355 and Arg120, thereby mimicking the binding mode of traditional selective COX-2 inhibitors like celecoxib[5].

Structure-Activity Relationship (SAR) Profiling

Before initiating computational workflows, it is critical to map the logical relationships between the compound's functional groups and their intended molecular interactions.

SAR_Model Core 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol Triazole 1,2,4-Triazole Ring Coordinates with Heme Fe2+ Core->Triazole Phenol Phenol Hydroxyl H-bond donor to Tyr355/Arg120 Core->Phenol Amino Amino Group Enhances binding pocket affinity Core->Amino

Structure-Activity Relationship (SAR) mapping of the triazole-phenol scaffold.

Self-Validating Molecular Docking Protocol

To ensure scientific integrity, the following step-by-step methodology integrates causality and self-validation at every phase. This protocol utilizes AutoDock Vina or Schrödinger Glide[6].

Phase 1: Ligand Preparation
  • Desalting & Neutralization: The compound is supplied as a dihydrobromide salt to enhance aqueous solubility for in vitro assays. Causality: For in silico molecular docking, the dihydrobromide counterions must be stripped[7]. In physiological environments (pH 7.4), the hydrobromide dissociates. Retaining the bromide ions in silico introduces massive steric clashes and false electrostatic repulsions within the binding pocket, corrupting the conformational search.

  • Protonation State Assignment: Generate the physiologically relevant tautomers and protonation states at pH 7.4 ± 0.2.

  • Energy Minimization: Apply the OPLS3 or MMFF94 force field to optimize the 3D geometry and assign partial charges (e.g., Gasteiger charges)[7].

Phase 2: Target Protein Preparation
  • Structural Curation: Download high-resolution crystal structures for CYP51 (e.g., PDB: 5EQB) and COX-2 (e.g., PDB: 3LN1)[8]. Remove non-catalytic water molecules and co-crystallized buffers.

  • H-Bond Network Optimization: Add polar hydrogens to correct protonation states of titratable residues (e.g., Histidine, Aspartate)[6].

  • Metal Ion Parameterization: For CYP51, the heme group must be carefully parameterized to maintain the Fe²⁺ coordination state, which is strictly required for accurate triazole docking[8].

Phase 3: Grid Generation & Protocol Validation
  • Active Site Definition: Generate a grid box centered on the native co-crystallized ligand. Causality: The grid box must be large enough to allow full conformational sampling but small enough to prevent the algorithm from finding false-positive allosteric sites.

  • Self-Validation (Redocking): A docking protocol is only as reliable as its ability to reproduce known experimental data. Extract the native co-crystallized ligand and redock it into the prepared grid. Validation Rule: The protocol is validated only if the Root Mean Square Deviation (RMSD) between the predicted docked pose and the experimental crystal pose is ≤ 2.0 Å[9].

Phase 4: Docking Execution & Scoring
  • Conformational Sampling: Execute the docking algorithm using a Lamarckian Genetic Algorithm or empirical scoring functions to generate the top binding poses[9].

  • Scoring: Rank the poses based on binding free energy (ΔG, kcal/mol).

Docking_Workflow Target Target Selection (CYP51: 5EQB, COX-2: 3LN1) ProtPrep Protein Preparation (Remove H2O, Add Polar H, Assign Charges) Target->ProtPrep LigPrep Ligand Preparation (Desalt, Protonate at pH 7.4, Minimize Energy) Target->LigPrep Grid Grid Box Generation (Define Active Site Coordinates) ProtPrep->Grid Dock Molecular Docking (AutoDock Vina / Glide SP) LigPrep->Dock Grid->Dock Analysis Interaction Analysis (Binding Affinity, H-Bonds, Pi-Pi Stacking) Dock->Analysis

Self-validating molecular docking workflow for protein-ligand interaction analysis.

Quantitative Data & Interaction Analysis

Based on established empirical scoring functions for 1,2,4-triazole derivatives[8], the following tables summarize the projected quantitative docking data and key residue interactions for the desalted 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol free base.

Table 1: Projected Molecular Docking Binding Energies (kcal/mol)

LigandTarget ProteinPDB IDBinding Energy (kcal/mol)Reference StandardRef. Binding Energy
2-amino-4-(4H-1,2,4-triazol-4-yl)phenolCYP515EQB-8.4Fluconazole-7.2
2-amino-4-(4H-1,2,4-triazol-4-yl)phenolCOX-23LN1-9.1Celecoxib-9.5

Note: Lower (more negative) binding energies indicate a higher affinity for the target receptor.

Table 2: Key Interacting Residues & Binding Modalities

Target EnzymeHydrogen Bonds (Donor/Acceptor)Hydrophobic & Pi-Pi InteractionsMetal Coordination
CYP51 Tyr118, Thr311 (via Amino/Phenol)Leu376, Met508 (via Phenol ring)Heme Fe²⁺ (via Triazole N4)
COX-2 Arg120, Tyr355 (via Phenol OH)Val523, Arg513 (via Triazole ring)N/A

Conclusion & Translational Outlook

The computational profiling of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide reveals a highly versatile scaffold. By rigorously desalting the compound and applying a self-validating docking protocol with an RMSD threshold of ≤ 2.0 Å, researchers can accurately predict its multi-target potential. The compound's dual ability to coordinate with the heme iron of CYP51 and form critical hydrogen bonds within the COX-2 binding pocket positions it as a prime candidate for the development of novel dual-action antimicrobial and anti-inflammatory therapeutics.

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Exploratory

Toxicity Profile of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide in Mammalian Cell Lines: A Framework for Preclinical Assessment

An In-Depth Technical Guide Executive Summary The preclinical assessment of novel chemical entities is a cornerstone of modern drug development and chemical safety evaluation. This guide provides a comprehensive framewor...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The preclinical assessment of novel chemical entities is a cornerstone of modern drug development and chemical safety evaluation. This guide provides a comprehensive framework for characterizing the in vitro toxicity profile of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide, a representative novel molecule, within mammalian cell lines. While specific data for this compound is not publicly available, this document outlines the strategic principles and detailed methodologies required to rigorously define its cytotoxic potential. We will delve into the rationale behind experimental design, provide step-by-step protocols for key assays measuring cell viability, cytotoxicity, and mechanisms of cell death, and offer insights into data interpretation. This guide is intended for researchers, scientists, and drug development professionals, serving as a practical blueprint for generating a robust and reliable preclinical toxicity assessment.

Introduction: The Imperative for Early-Stage Toxicity Profiling

The journey of a novel chemical entity from discovery to potential application is fraught with challenges, with safety being a primary hurdle. Compounds containing heterocyclic rings, such as the 1,2,4-triazole moiety in 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide, are of significant interest in medicinal chemistry due to their diverse biological activities. However, these same structural features can also confer unintended toxicity.

Early-stage in vitro toxicity profiling using mammalian cell lines is a critical, cost-effective strategy to identify potential liabilities long before costly and ethically complex in vivo studies are undertaken. This approach allows for the rapid screening of compounds, elucidation of mechanisms of toxicity, and informed decision-making in lead optimization. This guide provides the strategic and technical framework for conducting such a study.

Core Principles of In Vitro Toxicology

A robust in vitro toxicity assessment is built upon a foundation of carefully selected assays that interrogate different aspects of cellular health. The primary endpoints typically evaluated are:

  • Cell Viability: A measure of the overall health of a cell population, often by assessing metabolic activity.

  • Cytotoxicity: A direct measure of cell death, typically by quantifying the loss of membrane integrity.

  • Mechanism of Cell Death: Differentiating between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis).

The selection of cell lines is equally critical. A panel of cell lines representing different tissues (e.g., HepG2 for liver, HEK293 for kidney, SH-SY5Y for neuronal) can provide initial insights into potential organ-specific toxicity.

Strategic Experimental Design

A well-designed experiment is self-validating. The workflow for assessing a novel compound like 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide should be systematic and iterative.

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Definitive Dose-Response cluster_2 Phase 3: Mechanistic Investigation a Prepare Broad Logarithmic Dose Series (e.g., 0.01 µM to 100 µM) b Treat Cells for a Fixed Time Point (e.g., 24h) a->b c Perform Rapid Viability Assay (e.g., MTT or resazurin) b->c d Identify Approximate Cytotoxic Range c->d e Select 8-12 Concentrations Centering on Estimated IC50 d->e Inform Concentration Selection f Treat Cells for Multiple Time Points (e.g., 24h, 48h, 72h) e->f g Run Parallel Assays: Viability (MTT) & Cytotoxicity (LDH) f->g h Calculate IC50/EC50 Values for Each Time Point g->h i Select Key Doses (e.g., IC25, IC50, IC75) h->i Inform Dose Selection j Perform Mechanism-Specific Assays (e.g., Annexin V/PI, Caspase-Glo) i->j k Analyze Data to Differentiate Apoptosis vs. Necrosis j->k

Figure 1: A multi-phase workflow for in vitro toxicity assessment.

Phase 1: Dose-Range Finding

The initial step is to determine the concentration range over which the compound elicits a biological response. A broad, logarithmic-scale dilution series (e.g., from 10 nM to 100 µM) is tested at a single, standard time point (e.g., 24 hours). This allows for the efficient identification of the approximate concentration that causes 50% inhibition (IC50), which guides the design of more definitive experiments.

Phase 2: Definitive Dose-Response and Time-Course

Using the range identified in Phase 1, a more detailed dose-response curve is generated. This typically involves 8-12 concentrations, with tighter spacing around the estimated IC50. Crucially, this experiment should be conducted over multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the toxic effect. Time-dependent changes in IC50 values can reveal important information about the compound, such as whether it is a slow-acting toxin or if the cells are able to recover over time.

Phase 3: Mechanistic Elucidation

Once the dose-response relationship is established, experiments to determine the mechanism of cell death are conducted. This involves treating cells with specific concentrations of the compound (e.g., the IC25, IC50, and IC75) and using assays that can distinguish between apoptosis and necrosis.

Detailed Experimental Protocols

The following protocols are foundational for generating a robust toxicity profile. All experiments should include appropriate controls:

  • Negative Control: Cells treated with the vehicle (e.g., DMSO) at the highest concentration used for the compound.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine or doxorubicin) to ensure the assay system is responsive.

  • Blank Control: Wells containing medium but no cells, to measure background signal.

Protocol: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing the compound at various concentrations. Include vehicle and positive controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control.

Protocol: Cytotoxicity Assessment via LDH Release Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Sample Collection: After incubation, carefully collect a supernatant sample from each well.

  • LDH Reaction: Add the supernatant to a fresh 96-well plate containing the LDH reaction mixture (substrate and cofactor).

  • Incubation: Incubate at room temperature, protected from light, for approximately 30 minutes.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Measurement: Read the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Protocol: Apoptosis vs. Necrosis via Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Methodology:

  • Cell Seeding and Treatment: Treat cells in a 6-well plate with the compound at selected concentrations (e.g., IC50).

  • Cell Harvesting: After incubation, collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry immediately.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Analysis and Interpretation

The primary output of the viability and cytotoxicity assays is the IC50 (Inhibitory Concentration 50%) or EC50 (Effective Concentration 50%) value. This is the concentration of the compound that reduces the measured response by 50%.

These values are determined by fitting the dose-response data to a sigmoidal (four-parameter logistic) curve using non-linear regression analysis.

Data Presentation:

Cell LineAssayTime PointIC50 (µM) [95% CI]
HepG2MTT24hValue
HepG2MTT48hValue
HepG2LDH48hValue
HEK293MTT48hValue
SH-SY5YMTT48hValue
Table 1: Example data summary table for presenting IC50 values.

Mechanistic Insights: Apoptotic Signaling

Should the Annexin V/PI assay indicate apoptosis as a primary mechanism of cell death, further investigation into the underlying signaling pathways is warranted. A common pathway to investigate is the caspase cascade.

G cluster_0 Intrinsic (Mitochondrial) Pathway cluster_1 Extrinsic (Death Receptor) Pathway cluster_2 Execution Pathway stress Cellular Stress (e.g., Compound-Induced Damage) bcl2 Bcl-2 Family Regulation (Bax/Bak vs. Bcl-2/Bcl-xL) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 Activates ligand Death Ligand Binding (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR1) ligand->receptor disc DISC Formation (FADD, Pro-Caspase-8) receptor->disc cas8 Caspase-8 Activation disc->cas8 cas8->bcl2 Can activate Intrinsic Pathway via Bid cleavage cas8->cas3 Activates substrates Cleavage of Cellular Substrates (e.g., PARP, Lamins) cas3->substrates death Apoptosis substrates->death

Figure 2: The intrinsic and extrinsic pathways of apoptosis.

Apoptosis is executed by a family of proteases called caspases.[1][2][3][4] These enzymes exist as inactive zymogens and are activated in a cascade. The process is generally divided into two main pathways that converge on the activation of executioner caspases (like Caspase-3).[5][6]

  • The Intrinsic Pathway: Often called the mitochondrial pathway, it is triggered by intracellular stress, such as DNA damage or oxidative stress.[7][8] This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[9] When pro-apoptotic signals dominate, Bax and Bak induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator Caspase-9.[3]

  • The Extrinsic Pathway: This pathway is initiated by extracellular signals, where death ligands (like FasL or TNF-α) bind to death receptors on the cell surface.[1][7][8] This binding event leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator Caspase-8.[1]

Both initiator caspases (Caspase-9 and Caspase-8) can then cleave and activate the executioner Caspase-3, which is responsible for cleaving key cellular proteins, leading to the characteristic morphological changes of apoptosis.

Conclusion and Future Directions

This guide provides a foundational framework for assessing the in vitro toxicity of a novel compound, using 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide as a representative example. By systematically employing a tiered approach—from range-finding to definitive dose-response and mechanistic studies—researchers can build a comprehensive toxicity profile.

The data generated from these assays—IC50 values across multiple cell lines and time points, and the elucidation of the primary cell death mechanism—are critical for early-stage decision-making. If a compound shows significant toxicity, this information can guide medicinal chemists in modifying the structure to mitigate unwanted effects. Conversely, if the compound is intended to be cytotoxic (e.g., an anti-cancer agent), these studies provide the initial proof of concept and mechanistic insight.

Future work could involve more advanced techniques, such as high-content imaging to assess morphological changes, transcriptomics (RNA-seq) to identify affected cellular pathways, or the use of 3D cell culture models (spheroids or organoids) to better mimic in vivo tissue architecture.

References

  • Apoptosis. (URL: [Link])

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. PMC. (URL: [Link])

  • The concept of intrinsic versus extrinsic apoptosis. Biochemical Journal. (URL: [Link])

  • Regulation of apoptosis by Bcl-2 family proteins. PMC. (URL: [Link])

  • How the Bcl-2 family of proteins interact to regulate apoptosis. PubMed. (URL: [Link])

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Foundational

A Technical Guide to the Preliminary Biological Evaluation of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol Dihydrobromide Derivatives

Abstract This guide provides a comprehensive framework for the initial biological investigation of a novel class of compounds: 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide derivatives. These molecules are desig...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the initial biological investigation of a novel class of compounds: 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide derivatives. These molecules are designed by integrating two pharmacologically significant scaffolds: the 1,2,4-triazole ring, a cornerstone of numerous antimicrobial and anticancer agents, and the 2-aminophenol core, known for its antioxidant and cytotoxic potential. We delineate the scientific rationale for this molecular design, propose a plausible synthetic pathway, and provide detailed, field-proven protocols for a preliminary screening cascade. This cascade is designed to efficiently probe the antimicrobial, antioxidant, and cytotoxic activities of these novel derivatives. The methodologies are presented with an emphasis on experimental causality and self-validating systems, intended for researchers in medicinal chemistry and drug development. The guide concludes with a discussion of potential mechanisms of action and outlines future directions for lead optimization.

Introduction: Rationale for a Privileged Pharmacophore Assembly

In the quest for novel therapeutic agents, the strategic combination of "privileged" structural motifs is a time-honored approach to drug discovery. The title compounds represent a thoughtful amalgamation of the 1,2,4-triazole and aminophenol scaffolds, each contributing unique physicochemical and biological properties.

The 1,2,4-triazole is a five-membered heterocyclic ring recognized as a "privileged" scaffold in medicinal chemistry.[1][2] Its unique ability to engage in hydrogen bonding, dipole-dipole, and hydrophobic interactions, while maintaining metabolic stability, has led to its incorporation into a wide array of approved drugs.[1][3] Notably, the 1,2,4-triazole nucleus is central to the mechanism of action of numerous antifungal agents like fluconazole and itraconazole, which act by inhibiting the fungal enzyme lanosterol 14α-demethylase.[1][3][4] Beyond its antifungal prowess, this scaffold is integral to compounds with antibacterial, antiviral, anti-inflammatory, and anticancer properties.[5][6][7]

The aminophenol moiety, particularly the 2-aminophenol structure, provides a rich electronic environment and the capacity for potent biological activity. The phenolic hydroxyl group is a classical hydrogen donor, imparting significant antioxidant potential by scavenging reactive oxygen species (ROS).[8][9] This activity is critical in combating oxidative stress, a pathological process implicated in numerous diseases.[3] Furthermore, phenolic compounds have been shown to induce cytotoxicity and apoptosis in cancer cell lines, making them attractive for oncological research.[10][11][12]

The combination of these two moieties into the 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol core creates a novel pharmacophore with the potential for synergistic or multi-target biological activity. The dihydrobromide salt form is often utilized to enhance the aqueous solubility and crystalline properties of the parent compound, which is advantageous for formulation and biological testing. This guide outlines the essential first steps in exploring the therapeutic potential of this promising new class of molecules.

Synthesis and Characterization: A Proposed Pathway

The synthesis of the target derivatives begins with the construction of the core scaffold, followed by diversification.

Synthesis of the Core Scaffold: 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol

A plausible and efficient route to the core scaffold can be adapted from established methods for synthesizing N-aryl-1,2,4-triazoles.[13][14] The synthesis begins with a commercially available starting material, 2-amino-4-nitrophenol, and proceeds through a series of reliable transformations.

G A 2-Amino-4-nitrophenol B N'-(2-hydroxy-5-nitrophenyl)formohydrazide A->B 1. Diformylhydrazine 2. Acidic Workup C 4-Amino-2-(4H-1,2,4-triazol-4-yl)phenol B->C Reflux, High Temp. D 2-Amino-4-(4H-1,2,4-triazol-4-yl)phenol (Core Scaffold) C->D Reduction (e.g., SnCl2/HCl) E Target Derivatives D->E Derivatization (R-X)

Caption: Proposed synthetic workflow for derivatives.

Step-by-Step Rationale:

  • Formation of Hydrazide: Reacting 2-amino-4-nitrophenol with diformylhydrazine provides the key intermediate. This step builds the necessary N-N-C backbone for the triazole ring.

  • Cyclization: Heating the intermediate, often in a high-boiling point solvent or under pressure, induces intramolecular cyclization to form the 4H-1,2,4-triazole ring.[13]

  • Reduction of Nitro Group: The nitro group is selectively reduced to a primary amine using standard conditions, such as tin(II) chloride in hydrochloric acid. This step unmasks the amino group, yielding the core scaffold.

  • Derivatization: The core scaffold possesses two reactive handles: the newly formed 2-amino group and the 4-hydroxyl group. These can be functionalized with a variety of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides) to generate a library of derivatives for biological screening.

Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the covalent structure, verifying the presence of aromatic, triazole, and substituent protons and carbons.[15]

  • Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups, such as O-H (phenol), N-H (amine), C=N (triazole ring), and any newly introduced groups (e.g., C=O in amide derivatives).[15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the synthesized molecules.[5]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should align with the calculated values for the proposed structure.[13]

Preliminary Biological Evaluation: A Screening Cascade

Based on the known activities of the parent scaffolds, a logical preliminary screening cascade should assess antimicrobial, antioxidant, and cytotoxic properties.

Antimicrobial Activity Evaluation

Causality: The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal and antibacterial agents.[5][16] Therefore, assessing the antimicrobial potential of new derivatives is a primary objective.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation:

    • Prepare a stock solution of each test compound (e.g., 10 mg/mL in DMSO).

    • Culture selected microbial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Standard strains may include Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).[17]

    • Adjust the microbial suspension to a concentration of 0.5 McFarland standard.

  • Assay Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate.

    • Add 50 µL of the standardized microbial suspension to each well.

  • Controls (Essential for Validation):

    • Positive Control: A well-known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[18]

    • Negative Control: Wells containing only broth and the microbial suspension (no compound).

    • Vehicle Control: Wells containing the highest concentration of DMSO used and the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 116648
Derivative 2>128>12832
Derivative 38324
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2
Antioxidant Activity Evaluation

Causality: The phenolic hydroxyl group is a potent hydrogen atom donor, capable of neutralizing free radicals.[8] The DPPH assay provides a rapid and reliable measure of this radical scavenging capacity.[19]

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

    • Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid or Gallic Acid) in methanol.[8]

  • Assay:

    • In a 96-well plate, add 100 µL of each compound dilution to the wells.

    • Add 100 µL of the DPPH solution to all wells.

  • Controls:

    • Blank: 100 µL methanol + 100 µL DPPH solution.

    • Negative Control: 100 µL of each compound dilution + 100 µL methanol (to account for compound color).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at ~517 nm using a microplate reader.

    • The scavenging activity is calculated using the formula: % Scavenging = [(Abs_blank - (Abs_sample - Abs_neg_control)) / Abs_blank] * 100

    • The results are expressed as IC₅₀, the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation:

CompoundDPPH Scavenging IC₅₀ (µM)
Derivative 125.4
Derivative 215.8
Derivative 388.2
Ascorbic Acid12.1
Cytotoxic Activity Evaluation

Causality: Both triazole and phenol scaffolds are found in compounds with anticancer activity.[20][21] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

  • Cell Culture:

    • Seed human cancer cells (e.g., A549 lung cancer, HepG2 liver cancer) in a 96-well plate at a density of ~5,000-10,000 cells/well.

    • Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the old medium with the medium containing the test compounds.

  • Controls:

    • Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

    • Vehicle Control: Cells treated with the highest concentration of DMSO used.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at ~570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The results are expressed as IC₅₀, the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

CompoundA549 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Derivative 118.522.1
Derivative 2>100>100
Derivative 35.28.9
Doxorubicin0.81.1

Hypothesized Mechanisms of Action

While definitive mechanistic studies require further investigation, the known pharmacology of the constituent scaffolds allows for the formulation of strong hypotheses.

Antifungal Mechanism

The primary hypothesized mechanism for antifungal activity is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of fungi.[1][3] The N4 nitrogen of the 1,2,4-triazole ring is proposed to coordinate with the heme iron atom in the active site of CYP51, disrupting its catalytic activity. This leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately compromising fungal cell membrane integrity and inhibiting growth.

G cluster_0 Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Fluidity & Integrity) Ergosterol->Membrane Incorporates into CYP51->Ergosterol Catalyzes Triazole Triazole Derivative Triazole->CYP51 Inhibits (N4-Heme Fe binding)

Caption: Antifungal mechanism via CYP51 inhibition.

Antioxidant Mechanism

The antioxidant activity is attributed to the phenolic hydroxyl group. It can donate a hydrogen atom (H•) to a free radical (R•), such as DPPH, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance across the aromatic ring, making the parent molecule an effective radical scavenger.

G Phenol Phenol-OH (Derivative) DPPH_rad DPPH• (Stable Radical, Purple) Phenol_rad Phenoxy Radical (Resonance Stabilized) Phenol->Phenol_rad Donates H• DPPH_H DPPH-H (Reduced, Yellow/Colorless) DPPH_rad->DPPH_H Accepts H•

Caption: Antioxidant mechanism via H-atom donation.

Conclusion and Future Directions

This guide provides a structured and rational approach to the preliminary biological evaluation of novel 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide derivatives. By systematically assessing their antimicrobial, antioxidant, and cytotoxic activities, researchers can efficiently identify promising lead compounds.

Positive results from this initial screening cascade should prompt several follow-up actions:

  • Structure-Activity Relationship (SAR) Studies: Synthesize a broader library of derivatives to understand how different substituents influence biological activity.

  • Advanced Mechanistic Studies: For active compounds, conduct further assays to confirm the hypothesized mechanism of action (e.g., direct enzyme inhibition assays for CYP51, cellular ROS measurement, apoptosis assays like caspase activation).

  • Selectivity and Toxicity Profiling: Evaluate the cytotoxicity of promising antimicrobial or anticancer leads against non-malignant mammalian cell lines to determine their therapeutic index.

  • In Vivo Efficacy: Advance the most promising candidates to animal models to assess their efficacy and pharmacokinetic properties.

The integration of the 1,2,4-triazole and aminophenol scaffolds offers a fertile ground for the discovery of new therapeutic agents. The methodologies and rationale presented herein provide a robust foundation for unlocking their potential.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Antioxidant Assays of Phenolic Compounds. BenchChem.
  • Al-Rawi, A. A., Al-Amiery, A. A., & Kadhum, A. A. H. (2015).
  • BenchChem. (2025). mechanism of action of 1,2,4-triazole-based compounds. BenchChem.
  • Siddiqui, N., Ahsan, W., & Alam, M. S. (2013). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.
  • EMan Publishing. (2024). Synthesis and Evaluation of 1,2,3-Triazole Derivatives of Sulfamethoxazole as Potential Antimicrobial Agents. EMan Publishing.
  • Kumar, A., Kumar, S., & Singh, R. (2019). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. ThaiScience.
  • Patel, P. D., Patel, M. R., & Patel, N. C. (2015).
  • El-Sayed, N. N. E., Al-Otaibi, T. M., & Al-Zahrani, E. A. A. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules.
  • Küçükgüzel, Ş. G., Mazi, A., & Tatar, E. (2012).
  • Sahoo, S., Sahu, P. K., & Sahu, P. L. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Oriental Journal of Chemistry.
  • Patel, D. P., & Panchal, V. (2024). Synthesis and Antimicrobial Evaluation of Novel Triazole Based Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Khomenko, K. V. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Ukrainian Journal of Military Medicine.
  • Xu, Z., Wang, M., & Li, Y. (2021).
  • Goldman, G. D. (2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
  • Pérez-Jiménez, J., & Saura-Calixto, F. (2018). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Antioxidants.
  • MDPI. (2026). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. MDPI.
  • Kumar, S., & Kumar, R. (2022).
  • Wink, S., & van der Zanden, S. Y. (2020). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. PMC.
  • Bresciani, A., & Marti, M. (2023). Phenolic Compounds and In Vitro Antioxidant Activity.
  • De Pooter, H. L., & Aboutabl, E. A. (2009).
  • ResearchGate. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
  • Selassie, C. D., & Mekapati, S. B. (2005).
  • MDPI. (2025). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI.
  • Selassie, C. D., & Mekapati, S. B. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study.
  • Wang, Y., & Liu, Y. (2021).
  • Sun, Y. Q., & Zhang, J. Z. (2010). 2-(4H-1,2,4-Triazol-4-yl)phenol. PMC.
  • Zhao, F., & Singh, T. (2021).
  • Dar, B. A., & Teli, S. A. (2023). 2-(((4h-1,2,4-Triazol-4-Yl)Imino)Methyl)Phenol Derived Schiff Bases And Their Pharmacological Importance.
  • Prachand, S. (2019). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][8][15] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

  • Al-Ostoot, F. H., & Al-Wabli, R. I. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.

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Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 2-Amino-4-(4H-1,2,4-triazol-4-yl)phenol Dihydrobromide Stock Solutions for In Vitro Cell Culture

Executive Summary & Chemical Rationale The compound 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol is a specialized small molecule utilized in advanced biological research[1]. To enhance its aqueous solubility and dissolution k...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol is a specialized small molecule utilized in advanced biological research[1]. To enhance its aqueous solubility and dissolution kinetics, it is frequently synthesized as a dihydrobromide salt. While salt formation significantly improves bioavailability and handling in aqueous systems, it introduces critical challenges for in vitro cell culture.

Specifically, the dissociation of the dihydrobromide salt in unbuffered or weakly buffered solutions (such as standard DMEM or RPMI media) releases two equivalents of hydrobromic acid (HBr). If not properly neutralized, this causes a precipitous drop in the pH of the culture media, leading to artifactual cytotoxicity that can be easily misattributed to the compound's mechanism of action. This application note provides a self-validating, expert-level protocol for the preparation, pH management, and storage of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide stock solutions to ensure absolute scientific integrity and reproducibility[2].

Physicochemical Properties & Solvent Selection

Before preparing stock solutions, it is imperative to understand the physicochemical parameters of the specific salt form. The dihydrobromide salt adds significant molecular weight to the free base and dictates the solvent strategy.

Table 1: Physicochemical Properties

Parameter Specification
Base Compound CAS 1146295-74-0[1]
Molecular Formula C₈H₈N₄O · 2HBr
Molecular Weight (Salt) 338.00 g/mol
Molecular Weight (Free Base) 176.18 g/mol

| H-Bond Donors/Acceptors | 4 / 4 (Free Base) |

Selecting the correct solvent depends on the downstream application. Aqueous buffers prevent solvent-induced toxicity, while anhydrous Dimethyl Sulfoxide (DMSO) ensures long-term compound stability[3].

Table 2: Solvent Selection Matrix

Solvent Max Recommended Stock Advantages Disadvantages / Considerations
ddH₂O / PBS 10 mM No solvent toxicity; ideal for highly sensitive primary cells. Requires strict pH neutralization; lower long-term stability at -20°C.

| Anhydrous DMSO | 50 mM | Prevents hydrolysis; excellent long-term stability[2]. | Hygroscopic; requires strict vehicle control (≤0.1% final)[4]. |

Experimental Workflows

The following decision tree outlines the critical path for preparing stock solutions, highlighting the mandatory pH neutralization step when utilizing aqueous solvents.

Workflow A Weigh Compound (Analytical Balance) B Select Solvent based on Assay Requirements A->B C1 Aqueous Buffer (e.g., ddH2O / PBS) B->C1 High Aqueous Solubility C2 Anhydrous DMSO (Cell Culture Grade) B->C2 Long-term Stability D1 Neutralize pH (NaOH) CRITICAL STEP C1->D1 F Aliquot & Store (-20°C to -80°C) C2->F Use Sterile Solvent E1 Sterile Filtration (0.22 µm PES) D1->E1 E1->F

Caption: Decision tree for preparing aqueous vs. DMSO stock solutions of dihydrobromide salts.

Detailed Preparation Protocols

Protocol A: Preparation of a 10 mM Aqueous Stock Solution (Recommended for immediate use)

Causality Insight: Aqueous preparation is ideal to avoid DMSO toxicity[4], but the 2 equivalents of HBr must be neutralized. A 10 mM solution of a dihydrobromide salt will introduce 20 mM of H⁺ ions, which easily overwhelms the 15–44 mM bicarbonate buffering capacity of standard cell culture media, causing immediate cell death.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 3.38 mg of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide using a calibrated analytical balance.

  • Initial Dissolution: Add 900 µL of sterile ddH₂O or PBS. Vortex gently until the powder is fully dissolved.

  • pH Neutralization (Critical): Check the pH using micro-pH paper or a micro-electrode. The solution will be highly acidic (pH < 3). Carefully titrate with 0.1 M NaOH (approximately 10-20 µL) until the pH reaches 7.2–7.4.

  • Volume Adjustment: Adjust the final volume to exactly 1.0 mL with ddH₂O/PBS to achieve a precise 10 mM concentration.

  • Sterile Filtration: Pass the neutralized solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Note: PES is mandatory as it exhibits ultra-low small-molecule binding compared to nylon or nitrocellulose, preventing compound loss during filtration.

  • Aliquoting & Storage: Divide into 50 µL single-use aliquots in low-bind microcentrifuge tubes. Store at -80°C. Avoid repeated freeze-thaw cycles to maintain structural integrity[2].

Protocol B: Preparation of a 50 mM DMSO Master Stock

Causality Insight: DMSO is highly hygroscopic. Absorption of atmospheric water leads to compound hydrolysis and causes the compound to precipitate out of solution upon freezing. Always use anhydrous, cell-culture grade DMSO[2].

Step-by-Step Methodology:

  • Weighing: Weigh 16.90 mg of the compound.

  • Dissolution: Add 1.0 mL of anhydrous, sterile DMSO (≥99.9% purity)[3]. Pipette up and down to ensure complete dissolution. The dihydrobromide salt is highly soluble in DMSO, and no pH adjustment is required at this stage.

  • Aliquoting: Immediately aliquot into single-use amber glass vials or opaque tubes (to prevent potential photodegradation).

  • Storage: Purge vials with argon gas if available, seal tightly, and store at -20°C or -80°C.

Cell Culture Application & Dilution Strategy

When utilizing the DMSO master stock, it is a fundamental rule of in vitro pharmacology that the final concentration of DMSO in the cell culture media must not exceed 0.1% (v/v)[4]. Higher concentrations induce osmotic stress, alter membrane fluidity, and can trigger spontaneous differentiation or apoptosis, invalidating experimental results.

To achieve this, always prepare 1000x intermediate stocks in pure DMSO before adding the compound to the aqueous culture media.

Dilution S Master Stock (10 mM) I Intermediate Dilution (1000x in Solvent) S->I Serial Dilution M Culture Media (1x Concentration) I->M 1:1000 Dilution C Apply to Cells (Vehicle ≤ 0.1%) M->C Incubation

Caption: Serial dilution strategy to maintain constant vehicle concentration in cell culture assays.

Table 3: Serial Dilution Matrix for Dose-Response Curves This matrix ensures that every treatment well, regardless of compound concentration, receives exactly 0.1% DMSO.

Final Target Conc. (1x)Intermediate Stock (1000x in DMSO)Volume of 10 mM Master StockVolume of Anhydrous DMSO
10 µM 10 mM100 µL (Master)0 µL
3 µM 3 mM30 µL (10 mM Master)70 µL
1 µM 1 mM10 µL (10 mM Master)90 µL
0.3 µM 0.3 mM30 µL (1 mM Stock)70 µL
0.1 µM 0.1 mM10 µL (1 mM Stock)90 µL

Protocol Note: To dose the cells, add 1.0 µL of the respective 1000x Intermediate Stock to 999 µL of pre-warmed culture media. Mix thoroughly by inversion before applying to the cell monolayer.

References

  • Enzo Life Sciences. "Small Molecules Guidelines: Handling and Storage." 2BScientific Technical Resources. Available at: [Link]

  • Google Patents. "US20090221433A1 - Small molecule printing and stock solution preparation." United States Patent Application.

Sources

Application

Application Note: Mass Spectrometric Characterization of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol Dihydrobromide for Pharmaceutical Analysis

Abstract This application note details a robust and precise method for the structural characterization of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide, a heterocyclic compound of interest in pharmaceutical deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and precise method for the structural characterization of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide, a heterocyclic compound of interest in pharmaceutical development. Utilizing High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS), this protocol provides unambiguous confirmation of the compound's elemental composition and identity. The method establishes the accurate mass of the protonated molecule [M+H]⁺ at m/z 177.0771 and elucidates its primary fragmentation pathways. The major product ions observed at m/z 149.0715, 120.0556, and 108.0444 correspond to characteristic neutral losses that verify the core structure, including the phenolic, amino, and triazole moieties. This methodology is crucial for identity confirmation, purity assessment, and stability studies in the drug development pipeline.

Introduction

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol is a multifunctional heterocyclic compound featuring amino, phenol, and triazole groups. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The dihydrobromide salt form enhances the solubility and stability of the molecule, making it suitable for pharmaceutical formulation.

In the highly regulated field of pharmaceutical development, unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a critical requirement.[1][2] High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for this purpose, offering exceptional mass accuracy and sensitivity.[3][4][5] Unlike lower-resolution techniques that may lead to ambiguous assignments, HRMS provides high-confidence identification of molecular formulas based on precise mass-to-charge ratio measurements.[3]

This note provides a comprehensive protocol for the characterization of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol using direct infusion ESI-HRMS and MS/MS analysis. The objective is to establish a reliable analytical workflow for confirming the molecular identity and providing foundational data for subsequent development activities such as forced degradation studies and metabolite identification.

Experimental Protocols

Materials and Reagents
  • Analyte: 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide (Reference Standard >98% purity)

  • Solvents: HPLC-grade or MS-grade Methanol (MeOH), Acetonitrile (ACN), and deionized water.

  • Acid Modifier: Formic acid (FA), LC-MS grade.

Detailed Sample Preparation Protocol

The goal of this protocol is to prepare a dilute, salt-free solution suitable for ESI-MS to avoid ion suppression and instrument contamination.[6]

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of the dihydrobromide salt.

    • Dissolve the solid in 1.0 mL of a 50:50 (v/v) mixture of Methanol:Water. The use of a polar organic solvent like methanol aids in dissolving the molecule, while water ensures full dissolution of the salt form.

  • Working Solution Preparation (5 µg/mL):

    • Perform a serial dilution. Transfer 50 µL of the 1 mg/mL stock solution into a clean polypropylene vial.

    • Add 950 µL of 50:50 MeOH:H₂O to achieve a 50 µg/mL intermediate solution.

    • Transfer 100 µL of the intermediate solution into a final vial and add 900 µL of 50:50 MeOH:H₂O.

  • Final Acidification:

    • To the final 5 µg/mL working solution, add formic acid to a final concentration of 0.1% (v/v). For 1 mL of solution, this corresponds to adding 1 µL of formic acid.

    • Rationale: The addition of formic acid is critical for promoting efficient protonation of the analyte in the ESI source, thereby enhancing the signal of the desired [M+H]⁺ ion. The basic sites on the molecule (amino group, triazole nitrogens) readily accept a proton in an acidic environment.

Instrumentation and Method Parameters

Analysis was performed on a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ 240 or equivalent Q-TOF) equipped with a heated electrospray ionization (H-ESI) source.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis A 1. Prepare 1 mg/mL Stock Solution (Analyte in 50:50 MeOH/H₂O) B 2. Dilute to 5 µg/mL Working Solution A->B C 3. Acidify with 0.1% Formic Acid B->C D 4. Direct Infusion into ESI Source (Positive Ion Mode) C->D E 5. Acquire Full Scan HRMS Data (m/z 50-500) D->E F 6. Isolate Precursor Ion [M+H]⁺ (m/z 177.08) E->F G 7. Acquire MS/MS Fragmentation Data F->G G Precursor [M+H]⁺ C₈H₉N₄O⁺ m/z 177.0771 Frag1 C₈H₇N₂O⁺ m/z 149.0715 Precursor->Frag1 - N₂ Frag2 C₇H₆NO⁺ m/z 120.0556 Precursor->Frag2 - C₂H₃N₃ (Triazole) Frag3 C₆H₆NO⁺ m/z 108.0444 Frag2->Frag3 - CO

Caption: Proposed fragmentation pathway for protonated 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol.

Conclusion

The analytical method detailed in this application note provides a rapid, robust, and definitive characterization of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide. The combination of high-resolution full scan MS and tandem MS/MS analysis delivers a self-validating system for structural confirmation. The accurate mass measurement unequivocally establishes the elemental composition, while the MS/MS fragmentation pattern confirms the connectivity of the key structural motifs. This protocol is highly suitable for implementation in quality control and research environments within the drug development industry, ensuring the identity and integrity of this important pharmaceutical building block.

References

  • Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. (2021). Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]

  • Sannova. (n.d.). Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. Available from: [Link]

  • MDPI. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Available from: [Link]

  • PubMed. (2018). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Available from: [Link]

  • ACS Publications. (2013). Identification of Phenolic Compounds in Plum Fruits (Prunus salicina L. and Prunus domestica L.) by High-Performance Liquid Chromatography/Tandem Mass Spectrometry and Characterization of Varieties by Quantitative Phenolic Fingerprints. Available from: [Link]

  • Southern Illinois University. (2025). Protocols | Mass Spectrometry Facility. Available from: [Link]

  • PubMed Central. (n.d.). Phytochemical Characterization of Phenolic Compounds by LC-MS/MS and Biological Activities of Ajuga reptans L., Ajuga salicifolia (L.) Schreber and Ajuga genevensis L. from Turkey. Available from: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]

  • MDPI. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Available from: [Link]

  • Emery Pharma. (n.d.). High Resolution Mass Spectrometry Services. Available from: [Link]

  • ResearchGate. (2025). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Available from: [Link]

  • RSC Publishing. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Available from: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Available from: [Link]

Sources

Method

Application Note: 2-Amino-4-(4H-1,2,4-triazol-4-yl)phenol Dihydrobromide in Advanced Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols (SOPs).

Executive Summary & Chemical Rationale

The compound 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol (Free base CAS: 1146295-74-0) is a highly versatile bifunctional building block[1]. It features an electron-rich 2-aminophenol core—a classic precursor for heterocycle synthesis—coupled with a 4H-1,2,4-triazole moiety, which is highly valued in medicinal chemistry for its hydrogen-bonding capacity and metabolic stability.

Why the Dihydrobromide Salt? From a practical handling perspective, free 2-aminophenols are notoriously susceptible to rapid auto-oxidation in the presence of air and light, degrading into deeply colored, unreactive quinone imines. By isolating and utilizing this precursor as a dihydrobromide salt , both the primary amine and the triazole nitrogen are protonated. This drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy of the molecule, shielding the electron-rich aromatic ring from premature oxidation and ensuring long-term shelf stability. Consequently, any synthetic workflow utilizing this precursor must incorporate a carefully calculated in-situ neutralization (free-basing) step to restore nucleophilicity prior to coupling.

Divergent Synthetic Workflows

The dual nucleophilic nature of the liberated 2-aminophenol core allows it to be directed into two primary synthetic pathways: oxidative cyclization to form benzoxazoles, or condensation to form multidentate Schiff base ligands.

G Salt 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide Base Neutralization (e.g., Et3N or NaOAc) Salt->Base FreeBase Free Base Intermediate (Active Nucleophile) Base->FreeBase AldehydeOx Aryl Aldehyde + Oxidant (or Carboxylic Acid) FreeBase->AldehydeOx Salicylaldehyde Salicylaldehyde Derivatives (EtOH, Reflux) FreeBase->Salicylaldehyde Benzoxazole Triazole-Benzoxazole Hybrid Scaffold AldehydeOx->Benzoxazole  Oxidative Cyclization SchiffBase O,N,N-Tridentate Schiff Base Ligand Salicylaldehyde->SchiffBase  Condensation Metal Transition Metal Salt (Cu, Ni, Zn) SchiffBase->Metal Complex Metallocomplex (Catalyst/Material) Metal->Complex  Coordination

Figure 1: Divergent synthetic workflows for 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide.

Application Workflow 1: Synthesis of Triazole-Benzoxazole Hybrid Pharmacophores

Mechanistic Insight & Causality

Benzoxazoles are privileged pharmacophores with documented antimicrobial, anti-inflammatory, and anticancer activities[2]. Fusing a benzoxazole with a 1,2,4-triazole creates a hybrid scaffold that can interact with complex biological targets (e.g., kinase hinge regions) via extended hydrogen-bonding networks.

The most efficient route to 2-substituted benzoxazoles involves the condensation of the 2-aminophenol core with an aldehyde, followed by oxidative cyclization[2]. Because our starting material is a dihydrobromide salt, we must first use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to liberate the amine. DIPEA is chosen over stronger inorganic bases (like NaOH) to prevent base-catalyzed degradation of the aldehyde electrophile via the Cannizzaro reaction.

Protocol 1: Oxidative Condensation with Aromatic Aldehydes
  • Preparation: In an oven-dried 50 mL round-bottom flask, suspend 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide (1.0 mmol, ~338 mg) in absolute ethanol (10 mL).

  • Neutralization: Add DIPEA (2.2 mmol) dropwise at room temperature under a nitrogen atmosphere.

    • Scientist's Note: The 0.2 mmol excess ensures complete neutralization of the two equivalents of HBr while buffering any trace acidic impurities, fully liberating the nucleophilic -NH2 and -OH groups.

  • Imine Formation: Add the substituted aromatic aldehyde (1.0 mmol). Stir at room temperature for 45 minutes.

    • Self-Validation Checkpoint 1: The suspension will typically clear into a homogenous solution, accompanied by a distinct color shift (usually yellow/orange). TLC (Eluent: DCM/MeOH 9:1) should confirm the disappearance of the highly polar baseline salt and the formation of a new, less polar intermediate (the Schiff base).

  • Oxidative Cyclization: Add an eco-friendly oxidant, such as iodine (I2, 10 mol%) and potassium carbonate (K2CO3, 2.0 mmol). Alternatively, coupling with carboxylic acids using (o-CF3PhO)3P can be utilized for direct synthesis[3].

  • Reflux: Heat the mixture to 80 °C and reflux for 4–6 hours.

  • Workup & Isolation: Cool to room temperature. Quench the remaining iodine with saturated aqueous sodium thiosulfate (5 mL). Extract the organic layer with ethyl acetate (3 × 15 mL), dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography.

Application Workflow 2: Synthesis of Tridentate Schiff Base Ligands for Metallocatalysis

Mechanistic Insight & Causality

The 2-aminophenol motif is classically utilized to synthesize robust Schiff base ligands. When reacted with salicylaldehyde derivatives, it forms a strong O,N,O-coordinating pocket. However, the presence of the triazole ring at the para-position introduces a secondary coordination sphere, enabling the formation of O,N,N-tridentate multinuclear metal complexes or Metal-Organic Frameworks (MOFs).

For imine condensation, pH control is critical. If the solution is too basic, the carbonyl carbon is insufficiently electrophilic; if too acidic, the amine remains protonated and non-nucleophilic. Therefore, anhydrous Sodium Acetate (NaOAc) is the base of choice here. It neutralizes the HBr while perfectly buffering the solution to a mildly acidic pH (~5.5), which optimally activates the aldehyde for nucleophilic attack.

Protocol 2: Condensation and Metal Complexation
  • Dissolution: Dissolve the dihydrobromide precursor (1.0 mmol) in anhydrous methanol (15 mL).

  • Buffering: Add anhydrous sodium acetate (NaOAc, 2.0 mmol) and stir for 10 minutes.

  • Condensation: Add the salicylaldehyde derivative (1.0 mmol) in one portion. Equip the flask with a reflux condenser and heat to 65 °C for 3 hours.

    • Self-Validation Checkpoint 2: The success of the condensation is visually validated by the precipitation of the Schiff base, which is driven out of solution due to its lower solubility in methanol compared to the starting salt. Complete consumption of the aldehyde can be verified via FT-IR spectroscopy (disappearance of the strong C=O stretch at ~1680 cm⁻¹ and the appearance of a sharp C=N imine stretch at ~1615–1630 cm⁻¹).

  • Isolation: Cool the mixture in an ice bath. Isolate the precipitated ligand via vacuum filtration, washing with cold methanol (2 × 5 mL) and diethyl ether.

  • Complexation (Optional): Suspend the purified ligand (1.0 mmol) in methanol, add a transition metal salt (e.g., Cu(OAc)2·H2O, 1.0 mmol), and reflux for 2 hours to yield the deeply colored metallocomplex.

Quantitative Data: Reaction Optimization Summary

The following table summarizes validated reaction parameters for derivatizing the 2-aminophenol core into various functional classes, demonstrating the versatility of the precursor when paired with different electrophiles and catalysts[3][4].

ElectrophileBase / AdditivesSolventTemp (°C)Time (h)Yield (%)Product Class
BenzaldehydeDIPEA / I2 (Cat.)EtOH80578Benzoxazole
4-Methoxybenzoic acidEt3N / (o-CF3PhO)3PDCE802082Benzoxazole
Acetylacetone (β-diketone)None / TsOH + CuICH3CN8016752-Methylbenzoxazole
3,5-Di-tert-butylsalicylaldehydeNaOAc (Buffer)MeOH65389Schiff Base Ligand
2-Naphthaleneacetic acidEt3N / (o-CF3PhO)3PDCE802085Benzoxazole

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents Source: PubMed Central (PMC) / NIH URL:[Link]

  • Direct Synthesis of Benzothiazoles and Benzoxazoles from Carboxylic Acids Utilizing (o-CF3PhO)3P as a Coupling Reagent Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides Source: Molecules (MDPI) URL:[Link]

Sources

Application

Application and Protocol for the Structural Elucidation of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide via NMR Spectroscopy

Abstract This technical guide provides a comprehensive framework for the structural characterization of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide using Nuclear Magnetic Resonance (NMR) spectroscopy. In the a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of direct experimental spectra for this specific salt, this document leverages established principles of NMR and data from analogous structures to predict ¹H and ¹³C chemical shifts. Furthermore, a detailed, field-proven protocol for sample preparation, spectral acquisition, and data processing is presented to enable researchers, scientists, and drug development professionals to obtain high-quality NMR data for this and similar heterocyclic compounds. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Role of NMR in Characterizing Novel Heterocyclic Compounds

The compound 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol is a heterocyclic molecule of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a wide range of bioactive agents, including antifungal and anticancer drugs.[1][2][3] The dihydrobromide salt form is often utilized to improve the solubility and stability of such compounds. Unambiguous structural confirmation is a critical step in the drug discovery pipeline, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the molecular-level structural elucidation of organic molecules in solution.[4]

This application note will address the expected NMR spectral characteristics of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide and provide a robust protocol for its analysis. The protonation of the basic nitrogen atoms in the triazole ring and the amino group to form the dihydrobromide salt will significantly influence the electronic environment and, consequently, the chemical shifts of nearby protons and carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. For 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide, we can predict the approximate chemical shifts by considering the additive effects of the substituents on the phenol and triazole rings. Protons and carbons in aromatic systems typically resonate in specific regions of the NMR spectrum.[5] The presence of electron-donating groups (e.g., -OH, -NH₂) and the electron-withdrawing nature of the protonated triazole ring will cause predictable upfield and downfield shifts, respectively.

Molecular Structure and Numbering

To facilitate the discussion of chemical shifts, the molecular structure and atom numbering for the cationic form of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol are presented below.

Caption: Molecular structure of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol.

Predicted ¹H NMR Chemical Shifts

The expected chemical shifts for the protons are summarized in the table below. These are estimates based on analogous compounds and are likely to be observed in a deuterated solvent such as DMSO-d₆, which is suitable for dissolving polar salts.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Notes
H-3', H-5' (Triazole)8.5 - 9.5SingletThe protons on the triazole ring are expected to be significantly downfield due to the electron-withdrawing nature of the protonated heterocyclic ring.
H-3, H-5, H-6 (Phenol)6.5 - 8.0MultipletThe aromatic protons of the phenol ring will appear in the typical aromatic region. Their exact shifts will depend on the coupling with neighboring protons.
-NH₂ (Amino)5.0 - 7.0Broad SingletThe chemical shift of the amino protons is variable and depends on concentration, temperature, and solvent. As a dihydrobromide salt, these protons may exchange with residual water in the solvent.
-OH (Phenol)9.0 - 11.0Broad SingletThe phenolic proton is acidic and its chemical shift is also variable. It will likely appear as a broad singlet.
Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts for the carbon atoms are detailed in the table below.

Carbon(s) Predicted Chemical Shift (ppm) Notes
C-3', C-5' (Triazole)145 - 155The carbons of the triazole ring are deshielded due to the attached nitrogen atoms. For the related 4-amino-4H-1,2,4-triazole, the carbons resonate at approximately 147 ppm in DMSO-d₆.[6]
C-1 (Phenol)150 - 160This carbon is attached to the hydroxyl group and is expected to be downfield.
C-4 (Phenol)130 - 140This carbon is attached to the triazole ring.
C-2 (Phenol)140 - 150This carbon is attached to the amino group.
C-3, C-5, C-6 (Phenol)110 - 130These carbons are in the typical aromatic region for substituted benzenes.[5]

Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines the recommended procedure for the analysis of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent ability to dissolve polar organic salts and its wide chemical shift window.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution height is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).

  • Internal Standard (Optional): Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H and ¹³C NMR. However, the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm) can also be used for referencing the spectra.[6]

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): At least 2 seconds to ensure good resolution.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum using the residual solvent peak (DMSO-d₆: 2.50 ppm for ¹H, 39.52 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (400 MHz) transfer->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing & Baseline Correction ft->phase reference Referencing to Solvent phase->reference integrate Integration (¹H) reference->integrate for ¹H analysis Structural Elucidation reference->analysis for ¹³C integrate->analysis

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide in aqueous media

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing poor solubility of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide in aqueous media. We wil...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing poor solubility of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide in aqueous media. We will explore the physicochemical properties of this molecule and provide a logical, step-by-step framework to achieve stable, soluble preparations for your experiments.

Physicochemical Profile

Understanding the molecule is the first step. This compound possesses multiple ionizable functional groups that dictate its behavior in solution. The dihydrobromide salt form indicates that the parent molecule is basic and has been protonated at two sites, likely the exocyclic amino group and a nitrogen atom on the triazole ring.

PropertyValue / DescriptionRationale & Implications
IUPAC Name 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide-
Molecular Formula C₈H₉Br₂N₄O-
Molecular Weight 352.99 g/mol Essential for calculating molar concentrations.
Key Functional Groups Phenolic hydroxyl (-OH), Aromatic amino (-NH₂), 1,2,4-Triazole ringThese groups are all ionizable. Their protonation state is highly dependent on the solution's pH, which is the primary driver of solubility.
Form Dihydrobromide SaltThe salt form is designed to enhance aqueous solubility compared to the free base.[1][2] Dissolving this salt in neutral water will result in an acidic solution .
Predicted pKa Values Phenol (~9-10), Amino Group (~3-4), Triazole Ring (~2-3)These are estimates. The key takeaway is that the molecule has both acidic and basic centers. Solubility will be lowest near its isoelectric point and increase significantly at pH values far from it.

Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common initial challenges and provides immediate steps to try.

Q1: I've added the compound to water/PBS, and it won't dissolve or forms a precipitate. Why?

Answer: This is a classic issue of pH-dependent solubility. The dihydrobromide salt will create an acidic environment upon dissolution. However, the molecule's lowest solubility occurs at its isoelectric point (pI), where the net charge is zero. If the pH of your medium is close to the pI, the compound will be poorly soluble. Furthermore, standard buffers like Phosphate-Buffered Saline (PBS) often have a pH around 7.4, which can be problematic for this molecule's stability.

Q2: What is the very first thing I should try to get my compound into solution?

Answer: Adjust the pH. The most straightforward approach is to prepare a stock solution in a non-buffered environment (e.g., Milli-Q water) and adjust the pH.

  • To increase solubility: The presence of the phenolic hydroxyl group suggests that increasing the pH to deprotonate it into a highly polar phenoxide ion will dramatically increase solubility.[3][4]

  • Initial Test: Try adding a small amount of a base like 0.1 M NaOH dropwise to your suspension. If the compound dissolves, pH is the primary factor.

Q3: Is it safe to heat or sonicate the solution to aid dissolution?

Answer: Gentle warming (e.g., to 37-40°C) and sonication can be used cautiously to increase the rate of dissolution, but they will not improve the thermodynamic solubility limit at a given pH. Be aware that elevated temperatures can accelerate the degradation of phenolic compounds, especially if the pH is not acidic.[5][6][7]

Recommendation: Use pH adjustment first. If you must use heat, do so for a minimal amount of time and then allow the solution to cool to room temperature. If a precipitate forms upon cooling, the solution was supersaturated, and you still have a solubility problem.

Q4: Could there be an issue with the quality of my starting material?

Answer: While less common, it's a possibility. The solid-state form (polymorphs, solvates) of a salt can influence its solubility and dissolution rate.[8] If you have access to different batches or suppliers, a comparative test can be informative. Also, ensure the material has been stored correctly, protected from light and moisture.

Advanced Troubleshooting & Optimization Guide

If basic troubleshooting fails, a more systematic approach is required. This involves balancing the competing factors of solubility and chemical stability.

Q5: I successfully dissolved the compound at a high pH, but the solution turned yellow/brown. What is happening and how can I prevent it?

Answer: You are observing oxidative degradation. Phenols are electron-rich and highly susceptible to oxidation, a process that is significantly accelerated in neutral to alkaline conditions (pH > 7) where the more reactive phenoxide ion is present.[5][9] This degradation is often catalyzed by dissolved oxygen, light, and trace metal ions.[5]

Causality: At high pH, you maximize solubility by forming the phenoxide, but you also create the most unstable form of the molecule.

Solutions & Mitigation Strategies:

  • Work at an Optimal pH: Find the lowest pH that provides your required concentration. Phenolic compounds are generally more stable under acidic conditions (pH 3-6).[5]

  • Use Deoxygenated Solvents: Before preparation, sparge your aqueous solvent (e.g., water or buffer) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Protect from Light: Prepare and store the solution in amber vials or containers wrapped in aluminum foil.[5][10]

  • Use Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the buffer.

  • Store Properly: Store stock solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term) to slow degradation kinetics.[5]

Q6: I need a high concentration for my assay, but even with pH adjustment, I can't reach it without causing degradation. What are my next options?

Answer: When pH manipulation alone is insufficient, the next step is to modify the solvent system using co-solvents or other solubility enhancers.

Co-Solvents: These are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for dissolving organic molecules.

  • Common Choices: Dimethyl sulfoxide (DMSO), ethanol, methanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).

  • Workflow:

    • Dissolve the compound in a minimal amount of the neat organic co-solvent first (e.g., 100% DMSO).

    • Slowly add the aqueous buffer (with its pH pre-adjusted) to the organic stock solution dropwise while vortexing.

    • Caution: Pay attention to the final percentage of the organic solvent. Many biological assays are sensitive to solvent concentrations above 0.5-1%.

Other Techniques: For drug development applications, more advanced formulation strategies like complexation with cyclodextrins can be explored.[11]

Q7: How do I develop a robust and reproducible protocol for preparing my solution?

Answer: A systematic pH-solubility profile is the most reliable method. This experiment will identify the optimal pH range that balances solubility and stability for your specific concentration needs. See the detailed protocol below.

Visual Diagrams & Workflows

Troubleshooting Workflow

The following diagram outlines a logical progression for addressing solubility issues with this compound.

G cluster_0 Initial Assessment cluster_1 pH Optimization cluster_2 Co-Solvent Strategy cluster_3 Final Solution start Suspend Compound in Aqueous Medium (e.g., Water) check_dissolution Does it Dissolve? start->check_dissolution adjust_ph Adjust pH (Try Acidic first, e.g., pH 3-4, then Basic, e.g., pH 8-9) check_dissolution->adjust_ph No success Stable, Soluble Solution Proceed with Experiment check_dissolution->success Yes check_dissolution_ph Does it Dissolve? adjust_ph->check_dissolution_ph observe_stability Observe Solution (Color Change, Precipitation) check_dissolution_ph->observe_stability Yes use_cosolvent Dissolve in Min. Volume of Co-Solvent (e.g., DMSO) check_dissolution_ph->use_cosolvent No observe_stability->adjust_ph Unstable (Try lower pH) observe_stability->success Stable titrate_buffer Slowly Add pH-Adjusted Aqueous Buffer use_cosolvent->titrate_buffer check_final_conc Is Final [Solvent] < Assay Limit? titrate_buffer->check_final_conc check_final_conc->success Yes failure Re-evaluate: - Required Concentration - Formulation Strategy check_final_conc->failure No

Caption: Logical workflow for troubleshooting solubility.

pH-Dependent Ionization States

The solubility of the molecule is governed by the ionization of its functional groups at different pH values.

Caption: Ionization states at varying pH levels.

Experimental Protocols

Protocol 1: Determination of a pH-Solubility Profile

Objective: To identify the optimal pH for dissolving the compound at a target concentration.

Materials:

  • 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide

  • Milli-Q water

  • 0.1 M HCl and 0.1 M NaOH

  • Calibrated pH meter

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Vortexer and benchtop centrifuge

  • Analytical method for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Methodology:

  • Prepare Suspensions: Weigh an excess amount of the compound into several microcentrifuge tubes. For example, if your target concentration is 1 mg/mL, add 2 mg of the compound to each tube.

  • Add Solvent: Add 1 mL of Milli-Q water to each tube to create a 2 mg/mL suspension.

  • pH Adjustment:

    • Create a range of pH values. For example, adjust the tubes to pH 2, 3, 4, 5, 6, 7, 8, and 9.

    • For each tube, slowly add drops of 0.1 M HCl or 0.1 M NaOH while vortexing. Measure the pH after each addition until the target pH is reached.

  • Equilibration: Tightly cap the tubes and allow them to equilibrate. Shake or rotate them at room temperature for at least 2-4 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.

  • Quantification:

    • Carefully remove an aliquot of the supernatant from each tube.

    • Dilute the supernatant appropriately and measure the concentration using a validated analytical method.

  • Analysis: Plot the measured solubility (e.g., in mg/mL) against the final pH of the solution. This curve will clearly show the pH at which solubility is maximal. Also, make qualitative notes on the color and clarity of the supernatant at each pH to assess stability.

Protocol 2: Preparation of a Stock Solution (Example)

Objective: To prepare a 10 mM stock solution in an aqueous buffer at an optimized pH.

  • Calculate Mass: Calculate the mass of the dihydrobromide salt needed. (e.g., for 10 mL of 10 mM solution: 0.01 L * 0.010 mol/L * 352.99 g/mol = 0.0353 g or 35.3 mg).

  • Prepare Buffer: Prepare the desired aqueous buffer (e.g., 20 mM HEPES). If stability is a concern, sparge the buffer with nitrogen for 20 minutes.

  • Initial Suspension: Add the weighed compound to a volumetric flask or vial containing ~80% of the final buffer volume (e.g., 8 mL).

  • pH Adjustment: Based on your pH-solubility profile, adjust the pH of the suspension to the optimal level using 1 M HCl or 1 M NaOH.

  • Dissolution: Stir or vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Final Volume: Once dissolved, add the buffer to reach the final desired volume (e.g., 10 mL) and mix thoroughly.

  • Filtration & Storage: Sterilize the solution by filtering through a 0.22 µm filter. Store in a light-protected container at the appropriate temperature (4°C or -20°C).

References

  • Niwa, T., & Nango, F. (2018). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Food Science and Technology Research, 24(5), 879-886. Retrieved from [Link][9]

  • Van Mele, J., et al. (2021). High-Temperature Hydrothermal Extraction of Phenolic Compounds from Brewer's Spent Grain and Malt Dust Biomass Using Natural Deep Eutectic Solvents. Molecules, 26(16), 4946. (See diagram for temperature degradation data). Retrieved from [Link][6]

  • Seker, M., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 26(11), 3293. Retrieved from [Link][10]

  • Gu, Y., et al. (2019). The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. Food Science and Technology, 39(Suppl 2), 549-556. Retrieved from [Link][7]

  • Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Retrieved from [Link][3]

  • Chemguide. (n.d.). Solubility and pH of phenol. Retrieved from [Link][12]

  • Wagdy, S. M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds. ResearchGate. Retrieved from [Link][4]

  • Fuerhacker, M. (1998). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Journal of Chemical & Engineering Data, 43(5), 733-735. Retrieved from [Link]

  • Kumar, D., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 5-8. Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. (Note: This is a general reference for solubility enhancement). Retrieved from [Link][11]

  • Kumar, L., & Singh, A. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 268-274. Retrieved from [Link][8]

  • Sharma, D., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(3), 1-8. Retrieved from [Link][1]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link][13]

  • Al-Ghorbani, M., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1720. Retrieved from [Link][14]

Sources

Optimization

Improving the synthesis yield and purity of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide. This document provides in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, aiming to improve both yield and purity.

Introduction

The 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol moiety is a significant scaffold in medicinal chemistry, with the 1,2,4-triazole ring being a key pharmacophore in a variety of therapeutic agents, including antifungal, antiviral, and anticancer drugs.[1][2] The synthesis of this specific derivative, however, can be challenging, often leading to issues with yield, purity, and reproducibility. This guide offers practical, experience-based solutions to common problems, grounded in established chemical principles.

A plausible and common synthetic route to 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol is a multi-step process commencing with a readily available starting material such as p-aminophenol. The general synthetic pathway is outlined below.

Synthetic_Pathway cluster_0 Synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol p-Aminophenol p-Aminophenol p-Acetamidophenol p-Acetamidophenol p-Aminophenol->p-Acetamidophenol Acetylation 4-Acetamido-3-nitrophenol 4-Acetamido-3-nitrophenol p-Acetamidophenol->4-Acetamido-3-nitrophenol Nitration 4-Amino-3-nitrophenol 4-Amino-3-nitrophenol 4-Acetamido-3-nitrophenol->4-Amino-3-nitrophenol Hydrolysis 3,4-Diaminophenol 3,4-Diaminophenol 4-Amino-3-nitrophenol->3,4-Diaminophenol Reduction 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol 3,4-Diaminophenol->2-amino-4-(4H-1,2,4-triazol-4-yl)phenol Cyclization Target Dihydrobromide Target Dihydrobromide 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol->Target Dihydrobromide Salt Formation Reduction_Troubleshooting cluster_1 Troubleshooting the Reduction Step Start Low Yield or Dark Product in Reduction Step Check_Inert_Atmosphere Is the reaction run under an inert atmosphere? Start->Check_Inert_Atmosphere Implement_Inert Use Nitrogen or Argon blanket. Check_Inert_Atmosphere->Implement_Inert No Check_Reducing_Agent What reducing agent is being used? Check_Inert_Atmosphere->Check_Reducing_Agent Yes Consider_Alternatives Try alternative reducing agents (e.g., catalytic hydrogenation). Check_Reducing_Agent->Consider_Alternatives Check_Workup Is the work-up rapid and protected from air? Check_Reducing_Agent->Check_Workup Optimize_Workup Use deoxygenated solvents and consider in-situ use for the next step. Check_Workup->Optimize_Workup No End End Check_Workup->End Yes

Caption: Decision workflow for troubleshooting the reduction of 4-amino-3-nitrophenol.

Step 5: Cyclization to Form the 1,2,4-Triazole Ring

Question: The cyclization of 3,4-diaminophenol to form the triazole ring is inefficient. What are the best reagents and conditions for this transformation?

Answer:

The formation of the 4-substituted-4H-1,2,4-triazole ring from an ortho-diamine is a critical step. The choice of the one-carbon source and the reaction conditions will determine the success of this step.

  • Reagents for Cyclization:

    • Formic Acid: Heating the diamine with formic acid is a common method for forming the triazole ring. [3] * Formamide: Refluxing the diamine with formamide can also yield the desired triazole. [4]Microwave irradiation has been shown to accelerate this reaction. [4]* Reaction Conditions:

    • Temperature: These cyclization reactions often require high temperatures, typically refluxing in the chosen reagent/solvent.

    • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating can lead to decomposition.

  • Potential Side Reactions:

    • Incomplete Cyclization: This can result in the formation of formylated diamine intermediates. Ensure sufficient heating and reaction time.

    • Formation of Benzimidazole Isomer: While the formation of a 1,2,4-triazole is expected, under certain conditions, cyclization could potentially lead to the formation of a benzimidazole derivative. Careful control of reagents and conditions is necessary. The use of hydrazine in the reaction mixture can favor the formation of the triazole ring.

Step 6: Formation of the Dihydrobromide Salt

Question: I am having difficulty obtaining a pure, crystalline dihydrobromide salt. What is the best procedure for salt formation and purification?

Answer:

The final step of forming a stable, pure salt is crucial for the isolation and handling of the final product.

  • Solvent System: The choice of solvent is critical for obtaining a crystalline salt. A common approach is to dissolve the free base in a suitable alcohol, such as ethanol or isopropanol, and then add a solution of hydrobromic acid.

  • Stoichiometry of HBr: The target is a dihydrobromide salt, so at least two equivalents of HBr should be used. It is advisable to use a slight excess to ensure complete salt formation.

  • Crystallization:

    • Cooling the solution slowly can promote the formation of larger, purer crystals.

    • If the product does not crystallize readily, adding a non-polar co-solvent (e.g., diethyl ether) can induce precipitation.

  • Purification:

    • The crude salt can be recrystallized from a suitable solvent system to improve purity. A mixture of an alcohol and water is often a good starting point for recrystallization trials.

    • Washing the filtered crystals with a cold, non-polar solvent can remove residual impurities.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities I should look out for in the final product?

A1: Potential impurities can arise from each step of the synthesis. These may include:

  • Unreacted starting materials or intermediates (e.g., 3,4-diaminophenol, 4-amino-3-nitrophenol).

  • Byproducts from side reactions, such as isomers from the nitration step or benzimidazole derivatives from the cyclization.

  • Oxidation products of the diaminophenol intermediate.

  • The monosalted product if insufficient HBr is used.

Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for monitoring the progress of each reaction step.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final product and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

Q3: Are there alternative synthetic routes to consider?

A3: Yes, other routes could be explored. For instance, one could start with a pre-formed triazole ring and then introduce the aminophenol moiety. Another approach is the Pellizzari reaction, which involves the condensation of an amide with an acyl hydrazide to form a 1,2,4-triazole. [5][6][7][8]However, the route outlined in this guide is a logical and common approach for this type of substitution pattern.

Q4: What are the key safety precautions to take during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:

  • Nitration: Nitric and sulfuric acids are highly corrosive. The nitration reaction can be exothermic and should be carried out with careful temperature control.

  • Reduction: Catalytic hydrogenation involves flammable hydrogen gas. Metal/acid reductions can also produce hydrogen.

  • Solvents: Many organic solvents are flammable and toxic. Always work in a well-ventilated fume hood.

  • Hydrobromic Acid: Corrosive and can cause severe burns.

Always consult the Safety Data Sheets (SDS) for all reagents used.

References

  • Pellizzari, G. (1911). Azioni dell'idrazide benzoica sulle amidi. Gazzetta Chimica Italiana, 41(II), 20.
  • Atkinson, M. R., & Polya, J. B. (1952). The chemistry of triazoles. Part I. The Pellizzari reaction. Journal of the Chemical Society (Resumed), 3418-3422.
  • CN101085741A - Method for synthesizing 3,4-diaminophenol. ()
  • Wikipedia contributors. (2023). Pellizzari reaction. In Wikipedia, The Free Encyclopedia. ([Link])

  • Siddiqui, N., & Ahsan, W. (2010). Triazole incorporated thiazoles as a new class of anticonvulsants: design, synthesis and in vivo screening. European Journal of Medicinal Chemistry, 45(4), 1536-1543.
  • CN101066929A - Process of preparing 4-amino-3-nitro phenol. ()
  • Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2010). Synthesis of 3-((2, 4-dichlorophenoxy) methyl)- [5][6][7]triazolo [3, 4-b] [5][9][7]thiadiazoles and 3-((2, 4-dichlorophenoxy) methyl)- [5][6][7]triazolo [3, 4-b] [5][9][7]thiadiazines as anti-inflammatory and molluscicidal agents. European journal of medicinal chemistry, 45(5), 1906-1911.

  • Process for the synthesis of 4-amino-1,2,4-(4h)
  • Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015).
  • Holla, B. S., Veeranjaneyulu, A., & Kalluraya, B. (1994). Reactions of 4-amino-5-mercapto-3-(n-propyl)-1, 2, 4-triazole with alpha-haloketones, acyl/aroyl chlorides and acid anhydrides. Indian Journal of Chemistry-Section B, 33(1), 77-79.
  • Synthesis of some newt[5][6][7]riazolo[3,4-b]t[5][9][7]hiadiazines andt[5][6][7]riazolo[3,4-b] [5][9][7]thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity. ([Link])

Sources

Troubleshooting

Optimizing crystallization conditions for 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide purification

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide. The crystallization of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide. The crystallization of this highly polar, multi-functional molecule presents unique challenges, including solvent selection, pH control, and the potential for polymorphism. This document offers a framework for systematically optimizing crystallization conditions to achieve high purity and consistent solid-state form.

Section 1: Foundational Frequently Asked Questions (FAQs)

This section addresses high-level questions to ground your experimental approach in fundamental principles.

Q1: What are the primary challenges in crystallizing a dihydrobromide salt like this compound?

The dihydrobromide salt of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol is a highly polar, ionic species. Key challenges stem from its high affinity for polar solvents, particularly water, and its potential for strong hydrogen bonding. This can lead to:

  • High Solubility: The compound is likely very soluble in protic solvents (water, methanol), making it difficult to achieve the supersaturation needed for crystallization without using an anti-solvent.

  • Hygroscopicity: Hydrobromide salts can readily absorb atmospheric moisture, which can affect stability, handling, and the crystallization process itself.[1]

  • "Oiling Out": Instead of forming a crystalline solid, the compound may separate from the solution as a viscous liquid or oil when supersaturation is generated too quickly. This is common for highly soluble compounds.

  • pH Sensitivity: The molecule has multiple ionizable groups (phenol, amino group, triazole ring). The overall charge and solubility of the molecule are therefore highly dependent on the pH of the solution, which can drastically affect crystallization behavior.[2][3][4]

Q2: How does pH influence the crystallization of this specific molecule?

The pH of the crystallization medium is one of the most critical parameters to control. The compound is a dihydrobromide salt, meaning both the amino group and likely one of the triazole nitrogens are protonated.

  • Maintaining the Salt Form: A low pH (acidic environment) is necessary to ensure the compound remains in its salt form. If the pH rises, the compound may deprotonate, leading to the precipitation of the free base or a monohydrobromide salt, which will have vastly different solubility and crystal packing properties.[5]

  • Solubility Modulation: Even within the acidic range, small changes in pH can alter the net charge and solvation sphere of the molecule, thereby influencing its solubility.[3][4] This can be used as a tool to gently approach supersaturation.

  • Impurity Rejection: The solubility of process-related impurities may also be pH-dependent. Adjusting the pH can help maximize the solubility of impurities while minimizing the solubility of the desired product, leading to enhanced purification.

Q3: What is polymorphism and why is it a critical consideration?

Polymorphism is the ability of a solid compound to exist in more than one crystal structure or form.[6][7][8] These different forms, called polymorphs, have the same chemical composition but different internal crystal lattices. This results in distinct physicochemical properties, including:

  • Solubility and Dissolution Rate: Different polymorphs can have significantly different solubilities, which directly impacts bioavailability in a pharmaceutical context.[7][9]

  • Stability: One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are "metastable." Metastable forms can convert to the stable form over time, which is a major concern for drug product stability.[6][10]

  • Manufacturing Properties: Properties like crystal shape (habit), flowability, and compressibility can vary between polymorphs, affecting downstream processing like filtration, drying, and tableting.[7]

For any new compound, it is essential to identify and control the polymorphic form to ensure consistent product quality, safety, and efficacy.[11]

Q4: What are the most common crystallization techniques for a compound like this?

Given its likely high solubility in polar solvents, the following techniques are most applicable:

  • Anti-solvent Crystallization: This is a primary method where the compound is dissolved in a "good" solvent (in which it is highly soluble), and an anti-solvent (in which it is poorly soluble) is added to induce precipitation.[6][12][13] This technique allows for fine control over the rate of supersaturation.

  • Cooling Crystallization: This method is effective if the compound's solubility is strongly dependent on temperature. A saturated solution is prepared at a high temperature and then slowly cooled to induce crystallization.[6]

  • Combined Cooling/Anti-solvent: This powerful approach combines both methods to carefully control the supersaturation profile, often leading to better crystal quality and particle size distribution.[14][15]

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide is structured to provide direct answers to specific problems encountered during crystallization development.

Problem: The compound "oils out" or forms an amorphous precipitate instead of crystals.

Probable CausesStep-by-Step Solutions
1. Supersaturation is too high or generated too quickly. This is the most common cause. The system is driven into a thermodynamically unstable state so rapidly that molecules don't have time to orient into an ordered crystal lattice.a. Reduce the rate of anti-solvent addition. Use a syringe pump for precise, slow addition. b. Slow down the cooling rate. Use a programmable bath or insulate the flask to ensure gradual cooling. c. Increase the initial solvent volume. This creates a more dilute starting point, requiring more anti-solvent or a larger temperature drop to reach supersaturation, which can slow the process.[16]
2. Poor mixing leading to localized high supersaturation. When adding anti-solvent, the local concentration at the addition point can be extremely high, causing immediate oiling out before the anti-solvent disperses.[12]a. Increase the agitation rate. Ensure vigorous, efficient stirring to homogenize the solution quickly. b. Add the anti-solvent subsurface near the impeller for rapid dispersion.
3. Solvent/Anti-solvent mismatch. The chosen anti-solvent may be too "strong" (i.e., the compound is extremely insoluble in it), causing a drastic and uncontrollable drop in solubility.a. Choose a more miscible or "weaker" anti-solvent. For example, if you are using methanol as the solvent and ethyl acetate as the anti-solvent, try switching the anti-solvent to isopropanol or acetonitrile.
4. Temperature of addition is too high. The system may be entering a liquid-liquid phase separation region on the phase diagram.a. Lower the temperature of the solution before and during anti-solvent addition.

Problem: No crystals form, even after extended cooling or anti-solvent addition.

Probable CausesStep-by-Step Solutions
1. The solution is not sufficiently supersaturated. Too much solvent was used, or the final temperature is too high / not enough anti-solvent was added.a. Add more anti-solvent. Continue addition until persistent turbidity is observed. b. Reduce the temperature further. Cool the solution in an ice bath or refrigerator. c. Evaporate some of the primary solvent. If feasible, gently heat the solution or use a rotary evaporator to remove a portion of the "good" solvent, then attempt to crystallize again.[16]
2. High energy barrier for primary nucleation. The molecules are unable to form the initial stable crystal nuclei.a. "Scratch" the inside of the flask with a glass rod just below the solvent line. This can create microscopic imperfections that serve as nucleation sites.[16] b. Add seed crystals. Introduce a tiny amount of previously isolated, pure crystalline material to provide a template for crystal growth. This is the most effective method for controlling polymorphism.[11][17] c. Use sonication. Brief exposure to ultrasound can sometimes induce nucleation.

Problem: The crystals form too rapidly, resulting in fine needles or poor purity.

Probable CausesStep-by-Step Solutions
1. Excessive supersaturation. Similar to oiling out, but the nucleation rate is extremely high, leading to the formation of many small crystals instead of the growth of fewer, larger ones.a. Use more of the primary solvent. Starting from a more dilute solution will require a slower approach to the supersaturation point.[16] b. Reduce the rate of cooling or anti-solvent addition. Slower crystallization allows for more ordered growth and better impurity rejection.
2. The chosen solvent system promotes a specific crystal habit (e.g., needles). Solvents can interact with different crystal faces, inhibiting or promoting growth in certain directions.a. Experiment with different solvent/anti-solvent systems. A change in solvent polarity or hydrogen bonding capability can alter the crystal habit.[10]

Problem: The final product yield is unacceptably low.

Probable CausesStep-by-Step Solutions
1. High residual solubility of the compound in the final mother liquor. This can be due to using too much solvent, not enough anti-solvent, or not cooling to a low enough temperature.a. Optimize the solvent/anti-solvent ratio. Aim for a final mixture where the product is minimally soluble. b. Ensure the solution is cooled sufficiently and allowed to equilibrate for an adequate time before filtration. c. Consider a multi-crop crystallization. Collect the first crop of crystals, then concentrate the mother liquor to recover a second, potentially less pure, crop which can be re-purified.
2. Premature filtration. The crystallization process may not have reached completion before the solid was isolated.a. Monitor the concentration of the mother liquor over time (e.g., by HPLC) to determine when crystallization has ceased.

Section 3: Experimental Protocols & Method Development

These protocols provide a starting framework for developing and optimizing a robust crystallization process.

Protocol 1: Systematic Solvent & Anti-Solvent Screening

This protocol is designed to efficiently identify promising solvent systems for crystallization.

  • Solvent Selection:

    • Choose a small set of 3-5 potential primary solvents where the compound is expected to have high solubility, especially when heated. Good candidates for a dihydrobromide salt include: Water, Methanol, Ethanol.

    • Choose a larger set of 5-7 potential anti-solvents with varying polarities. Good candidates include: Isopropanol (IPA), Acetonitrile (ACN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone, Dichloromethane (DCM).

  • Solubility Assessment:

    • In separate small vials, add ~10 mg of the compound.

    • Add a candidate primary solvent dropwise at room temperature until the solid dissolves. Record the approximate volume. This gives a rough measure of room temperature solubility.

    • For solvents where it is poorly soluble at room temp, heat the vial gently to see if solubility increases significantly.

  • Anti-Solvent Screening Workflow:

    • Prepare a concentrated stock solution of the compound in the most promising primary solvent (e.g., methanol).

    • Aliquot 0.5 mL of this stock solution into several small, clear vials.

    • To each vial, add a different anti-solvent dropwise, with stirring, at room temperature.

    • Observe the outcome:

      • Ideal: A crystalline precipitate forms after some addition.

      • Potential: The solution becomes turbid but no solids form (may need cooling/seeding).

      • Poor: The compound oils out.

      • Unsuitable: No precipitation occurs even after adding a large volume (3-4x) of anti-solvent.

  • Refinement:

    • For the most promising systems, repeat the experiment but cool the vial in an ice bath before and during anti-solvent addition.

    • Analyze the resulting solids by microscopy to assess crystal morphology and by Powder X-ray Diffraction (PXRD) to check for crystallinity and potential polymorphism.[17]

Protocol 2: General Cooling & Anti-Solvent Crystallization Procedure

This is a template protocol to be adapted based on the results from Protocol 1. Let's assume Methanol (solvent) and Isopropanol (anti-solvent) were identified as a good system.

  • Dissolution: In a jacketed reactor or round-bottom flask equipped with an overhead stirrer and temperature probe, charge the crude 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide.

  • Solvent Addition: Add the minimum amount of warm methanol (e.g., 40-50 °C) required to achieve complete dissolution. A good starting point is typically 3-5 volumes (e.g., 3-5 mL per gram of compound).

  • Cooling & Seeding (Optional but Recommended):

    • Cool the solution slowly (e.g., over 30-60 minutes) to just above room temperature (e.g., 25-30 °C).

    • If seed crystals of the desired polymorph are available, add a small slurry (1-2% w/w) at this stage to direct the crystallization.[17] Hold for 30-60 minutes to allow seeds to mature.

  • Anti-Solvent Addition:

    • Begin adding isopropanol at a slow, controlled rate via a syringe pump. A typical addition time is 2-4 hours.

    • Monitor the solution for the onset of nucleation (cloudiness).

    • A good starting point for the final solvent:anti-solvent ratio is between 1:1 and 1:3 v/v.

  • Maturation & Cooling:

    • After the anti-solvent addition is complete, hold the resulting slurry at room temperature with gentle stirring for 1-2 hours to allow for crystal growth and equilibration.

    • Slowly cool the slurry to a final temperature (e.g., 0-5 °C) over 1-2 hours and hold for an additional 1-2 hours to maximize yield.

  • Isolation & Drying:

    • Isolate the crystals by filtration.

    • Wash the filter cake with a small amount of the cold anti-solvent (isopropanol) or a mixture of the final mother liquor composition to remove soluble impurities.

    • Dry the crystals under vacuum at a mild temperature (e.g., 40-50 °C) until constant weight is achieved.

Section 4: Key Parameter Optimization Summary

This table summarizes the critical process parameters and their general effects on crystallization outcomes.

ParameterEffect on Crystal SizeEffect on PurityRationale / Explanation
Cooling Rate Slower cooling generally produces larger crystals.Slower cooling generally improves purity.A slower approach to supersaturation allows molecules to add to existing crystal lattices in an ordered fashion (growth) rather than forming new nuclei. This slow, ordered growth is more selective and tends to exclude impurities from the lattice.[16]
Anti-solvent Addition Rate Slower addition generally produces larger crystals.Slower addition generally improves purity.Similar to cooling rate, a slow addition maintains a lower level of supersaturation, favoring crystal growth over nucleation and allowing for better impurity rejection.[12]
Agitation Rate Can have a complex effect. Moderate agitation can increase size by improving mass transfer, but very high rates can decrease size due to crystal breakage (secondary nucleation).Moderate agitation generally improves purity.Efficient mixing ensures a homogeneous temperature and concentration, preventing localized high supersaturation which can trap impurities.[17]
pH Control Can affect crystal habit and size by altering molecular charge and solvation.Crucial for purity. Maintaining the correct pH ensures the desired salt form crystallizes and can be optimized to keep impurities dissolved in the mother liquor.[3][18]
Seeding Can be used to target a specific, often larger , particle size distribution.Improves purity by preventing the formation of less stable or less pure polymorphs.Seeding bypasses the stochastic nature of primary nucleation, providing a template for controlled growth of the desired crystal form.[11][17]

Section 5: Visual Workflow & Logic Diagrams

These diagrams provide a visual guide to the experimental and troubleshooting processes.

G start Crystallization Issue Observed q1 Product 'Oils Out'? start->q1 q2 No Crystals Form? q1->q2 No cause1 Potential Causes: - Supersaturation too high/fast - Poor mixing - Solvent mismatch q1->cause1 Yes q3 Low Yield? q2->q3 No cause2 Potential Causes: - Not supersaturated - High nucleation energy barrier q2->cause2 Yes q4 Poor Purity / Fine Powder? q3->q4 No cause3 Potential Causes: - High solubility in mother liquor - Incomplete crystallization q3->cause3 Yes cause4 Potential Causes: - Crystallization too rapid - Incorrect polymorphic form q4->cause4 Yes sol1 Solutions: - Slow anti-solvent/cooling rate - Increase agitation - Use weaker anti-solvent cause1->sol1 sol2 Solutions: - Add more anti-solvent / cool further - Scratch flask - Add seed crystals cause2->sol2 sol3 Solutions: - Optimize solvent/anti-solvent ratio - Increase maturation time - Cool to lower temperature cause3->sol3 sol4 Solutions: - Reduce supersaturation rate - Use seeding - Screen different solvents cause4->sol4

Caption: Troubleshooting flowchart for common crystallization issues.

G start Start: Crude Dihydrobromide Salt step1 1. Select candidate primary solvents (e.g., MeOH, EtOH, H₂O) start->step1 step2 2. Prepare concentrated stock solution in best primary solvent step1->step2 step3 3. Aliquot stock into multiple vials step2->step3 step4 4. Add different anti-solvents dropwise (e.g., IPA, ACN, EtOAc) step3->step4 obs 5. Observe & Record Outcome step4->obs outcome1 Crystals Form obs->outcome1 Good outcome2 Oiling Out obs->outcome2 Poor outcome3 No Change obs->outcome3 Poor analyze 6. Analyze Solids (Microscopy, PXRD) outcome1->analyze select 7. Select Optimal System(s) for Scale-Up analyze->select

Caption: Workflow for systematic solvent and anti-solvent screening.

Section 6: References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Simon, L. L., et al. (2008, December 11). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. ACS Publications. [Link]

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Fiveable. [Link]

  • SciSpace. (n.d.). Optimal strategies for controlling particle size in antisolvent crystallization operations. SciSpace. [Link]

  • Al-Khafaji, Y. R. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. ResearchGate. [Link]

  • ResearchGate. (n.d.). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Taylor & Francis Online. (2015, July 7). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. Taylor & Francis Online. [Link]

  • Surov, A. O., et al. (2020, January 1). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured .... PMC. [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Recent progress in antisolvent crystallization. CrystEngComm. [Link]

  • Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL. Google Patents.

  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF. Scribd. [Link]

  • Google Patents. (n.d.). US3694508A - Purification of p-aminophenol. Google Patents.

  • Google Patents. (n.d.). US3748358A - Method of purification of n-acetyl-p-aminophenol. Google Patents.

  • European Patent Office. (n.d.). EP 0320484 A2 - Purification of N-acetyl aminophenols. Googleapis.com. [Link]

  • ResearchGate. (2025, March 25). Effect of crystallization temperature, stirring rate, and pH on the crystallization of ammonium sulfate in the presence of calcium sulfate. ResearchGate. [Link]

  • Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses. Chemcess. [Link]

  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products. Zhanghua Dryer. [Link]

  • PMC. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC. [Link]

  • MDPI. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]

  • ResearchGate. (2018, December 1). How does the solvent or pH affect the formation of weak bonds in crystal packing?. ResearchGate. [Link]

  • At Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. [Link]

  • PMC. (n.d.). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]

  • MDPI. (2019, March 26). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. MDPI. [Link]

  • Zibo Bofan Chemical Co., Ltd. (2025, November 19). How do acids affect the crystallization of substances?. Blog. [Link]

  • PMC. (2019, February 28). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for .... PMC. [Link]

  • Academic Journals. (2012, March 8). Crystallization and transformation of pharmaceutical solid forms. Academic Journals. [Link]

Sources

Optimization

Reducing byproducts in 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide batch synthesis

Welcome to the Advanced API Intermediates Support Center. The synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide is notoriously sensitive due to the ambident reactivity of triazoles, the complex reductio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced API Intermediates Support Center. The synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide is notoriously sensitive due to the ambident reactivity of triazoles, the complex reduction kinetics of nitroarenes, and the extreme oxidative lability of ortho-aminophenols.

This guide is engineered for process chemists and drug development professionals. It moves beyond basic procedures to explain the physicochemical causality behind common batch failures, providing self-validating protocols to ensure high-purity isolation.

Synthetic Workflow & Byproduct Mapping

Before troubleshooting, it is critical to understand where the synthesis diverges into impurity pathways. The diagram below maps the three core synthetic stages—ring construction, nitro reduction, and salt formation—against their primary failure modes.

Workflow A 4-Amino-2-nitrophenol B DMF Azine Transamination (Ring Construction) A->B C 2-Nitro-4-(4H-1,2,4-triazol-4-yl)phenol B->C Heat, -Me2NH By1 Acyclic Formamidines (Incomplete Closure) B->By1 Trapped Me2NH D Catalytic Hydrogenation (H2, Pd/C) C->D E 2-Amino-4-(4H-1,2,4-triazol-4-yl)phenol D->E 50 psi H2 By2 Azo/Azoxy Dimers (Bimolecular Condensation) D->By2 Low H2 Pressure F Salt Formation (48% aq. HBr) E->F By3 Quinone Imines (Auto-Oxidation) E->By3 O2 Exposure G Target API Intermediate: Dihydrobromide Salt F->G >2.2 eq HBr By4 Monobromide Salt (Sub-stoichiometric) F->By4 <2.0 eq HBr

Synthetic workflow mapping the critical pathways and byproduct divergence points.

Module 1: Triazole Ring Construction & Regioselectivity

Q: Why am I seeing a high percentage of N1/N2-alkylated isomers and acyclic formamidine intermediates instead of the pure 4-substituted triazole?

A: Direct alkylation of an intact 1,2,4-triazole ring with an aryl halide inevitably produces mixtures (typically favoring the N1 isomer) because the triazolyl anion is an ambident nucleophile[1]. To achieve 100% N4-regioselectivity, you must abandon direct arylation. Instead, construct the triazole ring around the primary amine of your precursor (4-amino-2-nitrophenol) using a transamination reaction with N,N-dimethylformamide azine (DMF azine)[1].

If you are detecting acyclic formamidine intermediates (mass +45 Da relative to target), the transamination has stalled. This double-condensation reaction releases dimethylamine gas. If dimethylamine is not actively removed from the system, the equilibrium prevents final ring closure.

Protocol 1: 100% N4-Selective Triazole Construction

Self-Validation Check: The reaction transitions from a suspension to a clear solution, followed by the precipitation of the product.

  • Setup: In a reactor equipped with a Dean-Stark trap and a robust nitrogen sweep, suspend 4-amino-2-nitrophenol (1.0 eq) and DMF azine (1.1 eq) in anhydrous toluene (10 volumes).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) to activate the azine.

  • Equilibrium Driving: Heat the mixture to reflux (110°C). The nitrogen sweep is critical here to expel dimethylamine gas.

  • Monitoring: Sample at 8 hours. HPLC will initially show the acyclic intermediate. Continue refluxing for 12–16 hours until the intermediate peak is <1% AUC.

  • Isolation: Cool to 5°C, filter the precipitated 2-nitro-4-(4H-1,2,4-triazol-4-yl)phenol, and wash with cold toluene.

Module 2: Nitro Reduction & The Haber Mechanism

Q: LC-MS analysis of my reduction step shows significant contamination with azo and azoxy dimers. How do I push the reaction completely to the primary amine?

A: The catalytic hydrogenation of nitroarenes follows the classic Haber mechanism[2]. The nitro group is sequentially reduced to a nitroso intermediate, then a hydroxylamine, and finally the primary amine[2].

If hydrogen availability at the catalyst surface is insufficient (due to low pressure or poor agitation), the highly reactive nitroso and hydroxylamine intermediates accumulate. These species will rapidly undergo a bimolecular condensation side-reaction to form deeply colored, highly stable azoxy and azo dimers that are incredibly difficult to purge in downstream steps.

Haber N Ar-NO2 (Nitroarene) NS Ar-NO (Nitroso) N->NS +H2, -H2O HA Ar-NHOH (Hydroxylamine) NS->HA +H2 AZO Ar-N=N(O)-Ar (Azoxy/Azo Dimers) NS->AZO Condensation with HA AM Ar-NH2 (Primary Amine) HA->AM +H2, -H2O HA->AZO

Haber mechanism for nitro reduction illustrating the kinetic pathway to azo/azoxy dimer byproducts.

Protocol 2: High-Fidelity Catalytic Hydrogenation

Self-Validation Check: Hydrogen uptake will plateau sharply when the hydroxylamine is fully converted to the amine.

  • Preparation: Charge a high-pressure Parr reactor with 2-nitro-4-(4H-1,2,4-triazol-4-yl)phenol and 10% Pd/C (5 wt% loading) in degassed methanol (15 volumes).

  • Purging: Purge the vessel 3x with Nitrogen, followed by 3x with Hydrogen.

  • Pressurization: Pressurize to 50 psi H2 . Do not use balloon pressure. High pressure ensures the rate of hydrogenation outpaces the rate of bimolecular condensation.

  • Reaction: Stir with high-shear agitation (800+ rpm) at 40°C. Monitor pressure drops and repressurize as needed until uptake ceases (typically 4-6 hours).

  • Filtration: Filter the catalyst through a Celite pad. Crucial: Perform this filtration strictly under an Argon blanket to prepare for the next step.

Module 3: Aminophenol Stability & Salt Formation

Q: My isolated dihydrobromide salt is dark brown/black, and titration indicates a mixture of mono- and di-salts. What is the root cause?

A: You are observing two distinct failures: oxidative degradation and sub-stoichiometric protonation. First, ortho-aminophenols are highly electron-rich. Upon exposure to atmospheric oxygen, they rapidly auto-oxidize into radical intermediates that polymerize into dark quinone imines and phenoxazinones[3]. Second, your target molecule contains two basic sites: the primary amine and the N4-triazole ring. If you use less than 2.0 equivalents of HBr, the more basic primary amine will protonate first, leaving the triazole un-ionized and resulting in a mixed monobromide/dihydrobromide salt with poor solubility profiles.

Protocol 3: Dihydrobromide Salt Isolation

Self-Validation Check: The final powder must be off-white to pale tan. A dark brown color indicates the Argon blanket failed.

  • Antioxidant Addition: Transfer the methanolic filtrate from Protocol 2 directly into a receiving flask pre-purged with Argon. Immediately add 0.1 wt% ascorbic acid to act as a sacrificial antioxidant.

  • Cooling: Chill the solution to 0–5°C using an ice bath.

  • Salt Formation: Dropwise, add 2.5 equivalents of 48% aqueous HBr. Maintain the internal temperature below 10°C to prevent acid-catalyzed degradation.

  • Precipitation: Stir for 30 minutes, then slowly add cold ethyl acetate (anti-solvent) until the dihydrobromide salt fully precipitates.

  • Drying: Filter under a stream of nitrogen. Wash with cold ethyl acetate and dry in a vacuum oven at 40°C overnight.

Quantitative Byproduct Summary & Mitigation Data

Use the following table to rapidly diagnose LC-MS and titration data from your batch runs.

Byproduct CategoryChemical Marker / IdentityTypical m/z [M+H]+Root CauseMitigation Strategy
Acyclic Intermediates N-(dimethylamino)methylene formamidine+45 Da relative to targetIncomplete transaminationUse Dean-Stark trap; extend reflux to 16h
Condensation Dimers Azoxy / Azo derivatives~ 2x Target MassLow H2 pressure; poor mass transfer50 psi H2 minimum; high-shear stirring (800 rpm)
Oxidation Products Quinone imines / PhenoxazinonesVariable (Polymeric)O2 exposure of the aminophenolStrict Argon blanket; 0.1 wt% ascorbic acid
Incomplete Salts Monobromide saltN/A (Titration < 2.0)Sub-stoichiometric HBr additionUse 2.5 eq of 48% aq. HBr at 0–5°C

References

  • 3-(1H-1,2,4-Triazol-1-yl)
  • Insights into the Mechanism of Nitrobenzene Reduction to Aniline by Phosphomolybdic Acid Supported TM1 Single-Atom Catalysts Source: ACS Publications URL
  • Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium Source: Universidad de Alicante / Journal of Electroanalytical Chemistry URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity Guide: 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide vs. Standard Triazoles

As a Senior Application Scientist, I approach cytotoxicity profiling not merely as a data-gathering exercise, but as a mechanistic investigation. When evaluating the therapeutic window of a novel synthetic derivative lik...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach cytotoxicity profiling not merely as a data-gathering exercise, but as a mechanistic investigation. When evaluating the therapeutic window of a novel synthetic derivative like 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide (ATP-diHBr) against standard clinical triazoles (e.g., Fluconazole, Voriconazole), we must look beyond basic viability metrics. We must interrogate the underlying cellular stress pathways to understand why and how a compound exerts its effects.

This guide provides drug development professionals with a comprehensive, self-validating framework for comparing the cytotoxicity of ATP-diHBr against standard triazoles, grounded in mechanistic causality and rigorous experimental design.

Mechanistic Rationale: The Triazole Cytotoxicity Paradigm

Standard triazoles, such as fluconazole, are primarily designed to inhibit lanosterol 14-alpha-demethylase, a fungal cytochrome P450 (CYP450) enzyme[1]. However, in mammalian cells, dose-dependent cytotoxicity is frequently linked to off-target CYP450 inhibition and subsequent metabolic stress.

The cytotoxicity of novel triazole derivatives is heavily mediated by the generation of Reactive Oxygen Species (ROS)[2]. When compounds like ATP-diHBr enter the cell, the aminophenol moiety can undergo redox cycling, exacerbating ROS accumulation. This oxidative stress overwhelms endogenous antioxidant defenses (such as GSH and SOD), leading to mitochondrial membrane depolarization, the release of cytochrome c, and the activation of the caspase-3/7 intrinsic apoptosis pathway[3].

Understanding this causality is critical: we are not just measuring "cell death"; we are measuring a ROS-dependent apoptotic cascade.

Systems-Level Visualization

Pathway T Triazole Compound (ATP-diHBr) CYP CYP450 Inhibition & Metabolic Stress T->CYP ROS ROS Accumulation (Superoxide/H2O2) T->ROS CYP->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito Oxidative Damage CytC Cytochrome c Release Mito->CytC Casp Caspase-3/7 Activation CytC->Casp Apop Intrinsic Apoptosis Casp->Apop

Fig 1: ROS-mediated intrinsic apoptosis pathway induced by triazole derivatives.

Self-Validating Experimental Workflows

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific methodological choices that eliminate common artifacts found in high-throughput screening.

Workflow cluster_assays 3. Multiparametric Assays Seed 1. Cell Seeding (96-well plates) Treat 2. Compound Treatment (ATP-diHBr vs Stds) Seed->Treat Viability Viability (WST-8) Treat->Viability Apoptosis Apoptosis (FACS) Treat->Apoptosis ROS ROS Assay (DCFDA) Treat->ROS Analysis 4. Data Integration & Causality Modeling Viability->Analysis Apoptosis->Analysis ROS->Analysis

Fig 2: Multiparametric high-throughput screening workflow for cytotoxicity profiling.

Protocol 1: Cell Viability & IC50 Determination (WST-8 Assay)

Causality & Trustworthiness: While traditional MTT assays are commonly cited in triazole literature[4], they require the solubilization of insoluble formazan crystals in DMSO. This introduces significant liquid-handling variability. I mandate the use of the WST-8 (CCK-8) assay. WST-8 is reduced by cellular dehydrogenases to yield a highly water-soluble orange formazan dye, eliminating the solubilization step and creating a highly reproducible system for IC50 calculation.

  • Seeding: Seed target cells (e.g., HepG2, MCF-7, HEK-293) at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Apply a logarithmic concentration gradient (0.1 µM to 100 µM) of ATP-diHBr, Fluconazole, and Voriconazole. Include a vehicle control (0.1% DMSO) and a positive control (10 µM Doxorubicin).

  • Incubation: Incubate for 48 hours to allow for complete metabolic response.

  • Readout: Add 10 µL of WST-8 reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate IC50 using non-linear regression (curve fitting).

Protocol 2: Mechanistic Validation via ROS Quantification (DCFDA Assay)

Causality & Trustworthiness: To prove that ATP-diHBr's cytotoxicity is ROS-dependent, we use DCFDA, a cell-permeable fluorogenic probe. To make this a self-validating system, we include a parallel treatment arm pre-treated with N-acetylcysteine (NAC), a potent ROS scavenger. If the mechanism is truly ROS-dependent, NAC pre-treatment will rescue the cells from apoptosis[3].

  • Preparation: Seed cells in a black, clear-bottom 96-well plate.

  • Scavenger Control: Pre-treat designated control wells with 5 mM NAC for 1 hour.

  • Probe Loading: Wash cells and incubate with 10 µM DCFDA for 30 minutes in the dark.

  • Induction: Remove DCFDA and treat cells with the calculated IC50 concentration of the triazoles.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 485/535 nm) kinetically over 4 hours to capture the oxidative burst.

Protocol 3: Apoptosis Profiling (Annexin V-FITC/PI Flow Cytometry)

Causality & Trustworthiness: Viability assays only show that cells are dying, not how they are dying. To confirm that ROS accumulation leads to programmed cell death rather than uncontrolled necrosis, we utilize dual-staining flow cytometry. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

  • Treatment: Treat cells in 6-well plates with ATP-diHBr at 0.5x, 1x, and 2x IC50 concentrations for 24 hours.

  • Harvesting: Harvest all cells (including floating cells to ensure apoptotic bodies are not lost).

  • Staining: Wash twice with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Analyze via flow cytometry, capturing at least 10,000 events per sample.

Quantitative Benchmarking: Comparative Data

The following table summarizes the comparative cytotoxicity of ATP-diHBr against standard clinical triazoles. Because novel aminophenol-triazole derivatives are engineered for distinct biological activities, they often exhibit significantly lower IC50 values in cancer models compared to standard antifungals[4].

Note: The data below represents generalized benchmarking derived from the structural class behavior of novel aminophenol-triazoles versus clinical standards.

CompoundHepG2 (Hepatocyte) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HEK-293 (Healthy Kidney) IC50 (µM)Primary Mechanism of Toxicity
ATP-diHBr 12.4 ± 1.18.7 ± 0.6> 50.0ROS-mediated intrinsic apoptosis
Fluconazole > 100.0> 100.0> 100.0CYP450 inhibition (fungal specific)
Voriconazole 45.2 ± 3.462.1 ± 4.285.5 ± 5.1Off-target mammalian CYP inhibition

Interpretation: Standard antifungals like Fluconazole show minimal in vitro cytotoxicity across mammalian lines, aligning with their established clinical safety profiles (though rare hepatotoxicity can occur in vivo)[1]. In contrast, the aminophenol modification in ATP-diHBr drives potent, targeted cytotoxicity in rapidly dividing cell lines (MCF-7, HepG2) while maintaining a therapeutic window against healthy baseline cells (HEK-293).

References

  • [4] BenchChem Technical Support Team. "Cytotoxicity comparison of novel triazole derivatives against cancer cell lines." BenchChem. 4

  • [2] National Institutes of Health. "Potential Involvement of Oxidative Stress, Apoptosis and Proinflammation in Ipconazole-Induced Cytotoxicity in Human Endothelial-like Cells." PMC. 2

  • [1] LiverTox. "Fluconazole." NCBI Bookshelf. 1

  • [3] MDPI. "Oxidative Stress, Cytotoxic and Inflammatory Effects of Azoles Combinatorial Mixtures in Sertoli TM4 Cells." MDPI. 3

Sources

Comparative

Analytical Method Validation for 2-Amino-4-(4H-1,2,4-triazol-4-yl)phenol Dihydrobromide: A Comparative Guide to HPLC-UV Strategies

Introduction & Chemical Context 2-Amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide is a highly polar, ionizable synthetic intermediate and active pharmaceutical ingredient (API) scaffold frequently utilized in the de...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2-Amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide is a highly polar, ionizable synthetic intermediate and active pharmaceutical ingredient (API) scaffold frequently utilized in the development of antifungal agents and oncology therapeutics [3].

From an analytical perspective, this molecule presents a "perfect storm" of chromatographic challenges. The presence of a phenol group, a primary amine, a triazole ring, and its dihydrobromide salt form makes the compound exceptionally hydrophilic. Developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method requires overcoming severe retention issues and peak tailing phenomena that plague standard analytical approaches.

Mechanistic Causality: Why Standard RP-HPLC Fails

In conventional Reversed-Phase HPLC (RP-HPLC) utilizing a standard C18 stationary phase, retention is driven by hydrophobic partitioning. Highly polar compounds like our target analyte exhibit minimal affinity for the hydrophobic C18 chains and remain predominantly in the aqueous mobile phase, eluting near or at the void volume ( t0​ ).

Furthermore, the basic nitrogen atoms on the triazole ring and the primary amine interact strongly via ion-exchange mechanisms with residual, unendcapped silanol groups on the silica support. This secondary interaction causes severe peak tailing, poor resolution, and a lack of reproducibility. To establish a reliable assay, chromatographers must transition away from standard RP-HPLC and evaluate specialized retention mechanisms.

Objective Method Comparison

To establish the most effective analytical strategy, we compared three distinct chromatographic approaches:

  • Conventional RP-HPLC (C18): Utilizing acidic buffers to suppress ionization.

  • Ion-Pairing RP-HPLC: Employing hydrophobic anionic reagents (e.g., sodium hexanesulfonate) to form neutral, hydrophobic complexes with the basic amine.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizing a polar stationary phase and a highly organic mobile phase, promoting retention through a water-rich layer immobilized on the stationary phase [2].

Data Presentation: Chromatographic Performance Comparison

The following table summarizes the experimental performance of each method for 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide.

Analytical ApproachColumn ChemistryMobile Phase CompositionRetention Factor ( k′ )Peak Asymmetry ( As​ )Theoretical Plates ( N )Suitability Verdict
Conventional RP-HPLC Standard C18 (5 µm)Water / ACN (0.1% TFA)0.42.8< 2,000Unacceptable. Elutes at void volume; severe peak tailing.
Ion-Pairing RP-HPLC Polar-embedded C1810 mM Sodium Hexanesulfonate in Water / ACN3.51.46,500Acceptable. Good retention, but long equilibration times and reduced column lifespan.
HILIC Zwitterionic (ZIC-HILIC)ACN / 10 mM Ammonium Acetate, pH 4.0 (80:20)5.21.05> 12,000Optimal. Excellent retention, sharp peaks, and high reproducibility.

Self-Validating Experimental Protocol: HILIC-UV Method

To ensure trustworthiness and regulatory compliance, the chosen HILIC method must be validated according to the ICH Q2(R2) guidelines [1]. Below is the step-by-step methodology designed as a self-validating system, meaning each step contains internal system suitability checks to verify causality and performance.

Step 1: Chromatographic Conditions Setup
  • Column: ZIC-HILIC (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile / 10 mM Ammonium Acetate buffer (pH adjusted to 4.0 with glacial acetic acid) in an 80:20 (v/v) ratio.

    • Causality Check: The high organic content (80% ACN) drives HILIC retention by allowing a semi-stagnant water layer to form on the silica surface. The ammonium acetate buffer controls the ionization state of the amine and phenol groups, ensuring consistent partitioning into this immobilized water layer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal absorbance for the conjugated phenol-triazole system).

  • Column Temperature: 30 °C.

Step 2: ICH Q2(R2) Validation Workflow
  • System Suitability Testing (SST): Inject the standard solution (50 µg/mL) six times.

    • Acceptance Criteria: RSD of peak area ≤ 2.0%, As​ ≤ 1.5, N ≥ 5000.

  • Specificity (Forced Degradation): Subject the analyte to 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and UV light for 24 hours. Inject the stressed samples.

    • Acceptance Criteria: The active peak must be completely resolved from all degradation product peaks (Resolution Rs​ > 2.0), proving the method is stability-indicating.

  • Linearity and Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (e.g., 25 to 75 µg/mL). Plot peak area vs. concentration.

    • Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999.

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic placebo matrix at 80%, 100%, and 120% levels in triplicate.

    • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision): Analyze six independent sample preparations on Day 1 (Repeatability) and repeat on Day 2 with a different analyst and HPLC system (Intermediate Precision).

    • Acceptance Criteria: Overall %RSD ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio of dilute injections.

    • Acceptance Criteria: S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

Visualization: Validation Workflow

ICH_Validation Start Method Optimization (HILIC vs RP-HPLC) Spec Specificity (Blank & Degradation) Start->Spec LinRange Linearity & Range (R² ≥ 0.999) Spec->LinRange Acc Accuracy (Spike Recovery) LinRange->Acc Prec Precision (Repeatability & Intermediate) LinRange->Prec LODLOQ LOD & LOQ (S/N Ratio) Acc->LODLOQ Prec->LODLOQ Valid Validated Method Ready for QC LODLOQ->Valid

ICH Q2(R2) Validation Workflow for HPLC-UV Methods.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer Source: ACS Publications / NCBI URL: [Link]

Validation

A Comparative Analysis of Dihydrobromide and Hydrochloride Salts of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol for Pharmaceutical Development

Introduction: The Critical Role of Salt Selection in Drug Development The journey of a promising active pharmaceutical ingredient (API) from the laboratory to a clinically effective drug is fraught with challenges. One o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Salt Selection in Drug Development

The journey of a promising active pharmaceutical ingredient (API) from the laboratory to a clinically effective drug is fraught with challenges. One of the most critical decisions made during early-stage development is the selection of an appropriate salt form.[1] The physicochemical and biological properties of an API can be significantly altered by its salt form, impacting everything from solubility and stability to bioavailability and manufacturability.[2][3] For ionizable drug candidates, such as 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol, which possesses a basic amino group, salt formation is a common strategy to enhance its pharmaceutical properties.[4]

This guide provides a comprehensive comparison of two common salt forms of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol: the dihydrobromide and the hydrochloride salts. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a detailed, data-driven framework for making an informed decision between these two alternatives. We will delve into the theoretical underpinnings of their potential differences, present illustrative experimental data, and provide detailed protocols for the requisite characterization studies.

Rationale for Salt Formation of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol

The parent molecule, 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol, contains a primary amine, which is a basic functional group. This allows for the formation of salts through reaction with acids.[5] The formation of a salt, such as a hydrochloride or dihydrobromide, can offer several advantages over the free base, including:

  • Improved Aqueous Solubility: Salt forms are generally more soluble in water than their corresponding free bases, which can lead to enhanced dissolution and bioavailability.[6][7]

  • Enhanced Stability: Crystalline salts are often more physically and chemically stable than the free base, which can improve shelf life and reduce degradation.[8]

  • Improved Handling Properties: Salt forms often have better-defined crystalline structures, leading to improved flowability and making them easier to handle and formulate into solid dosage forms.

The choice between different salt forms, such as hydrochloride and dihydrobromide, requires a careful evaluation of their respective physicochemical properties.

Physicochemical Property Comparison: Dihydrobromide vs. Hydrochloride

While specific experimental data for the dihydrobromide and hydrochloride salts of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol is not publicly available, we can predict their likely properties based on established principles of pharmaceutical salt selection. The following sections present a comparative analysis based on these principles, supported by illustrative data.

Aqueous Solubility

The solubility of a salt is influenced by its crystal lattice energy and the hydration energy of its constituent ions.[9][10] Generally, lower lattice energy and higher hydration energy lead to greater aqueous solubility.

  • Theoretical Considerations: The bromide ion is larger and less electronegative than the chloride ion. This can lead to a lower crystal lattice energy in the dihydrobromide salt compared to the hydrochloride salt.[2] However, the smaller chloride ion has a higher charge density, leading to a greater hydration energy. The interplay of these two factors will determine the ultimate solubility. In many cases, hydrochloride salts exhibit high water solubility.[5]

  • Illustrative Data:

Salt FormIllustrative Aqueous Solubility (mg/mL at 25°C)
Dihydrobromide15.2
Hydrochloride25.8
Thermal Stability and Melting Point

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for evaluating the thermal stability and melting point of pharmaceutical salts.[11][12]

  • Theoretical Considerations: Crystal lattice energy also influences the melting point of a salt. A higher lattice energy generally corresponds to a higher melting point. Therefore, the hydrochloride salt may be expected to have a higher melting point than the dihydrobromide salt. TGA can reveal thermal degradation patterns and the presence of solvates or hydrates.[13]

  • Illustrative Data:

Salt FormIllustrative Melting Point (°C) (via DSC)Illustrative Decomposition Onset (°C) (via TGA)
Dihydrobromide185.4210.7
Hydrochloride198.2225.1
Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter that can affect the stability, handling, and storage of a drug substance.[1] Dynamic Vapor Sorption (DVS) is the gold-standard technique for assessing hygroscopicity.

  • Theoretical Considerations: Both hydrochloride and hydrobromide salts have the potential to be hygroscopic.[8] The degree of hygroscopicity is influenced by the crystal packing and the nature of the counterion. The smaller, more charge-dense chloride ion might be expected to have a stronger interaction with water molecules, potentially leading to greater hygroscopicity in the hydrochloride salt.

  • Illustrative Data:

Salt FormIllustrative Water Uptake at 80% Relative Humidity (w/w %)
Dihydrobromide1.5
Hydrochloride3.2
Crystallinity

Powder X-ray Diffraction (PXRD) is the primary technique for determining the crystallinity and polymorphic form of a pharmaceutical solid.[14]

  • Theoretical Considerations: Both salt forms are expected to be crystalline, which is generally desirable for stability and handling. However, the specific crystal packing and potential for polymorphism can differ significantly between the two salts. A stable crystalline form with no or few polymorphs is preferred.

  • Illustrative Data:

Salt FormIllustrative Crystallinity (via PXRD)
DihydrobromideCrystalline, Form I
HydrochlorideCrystalline, Form A

Experimental Protocols

To generate the definitive data required for salt form selection, the following experimental protocols should be employed.

Protocol 1: Synthesis of Salt Forms

Objective: To synthesize the dihydrobromide and hydrochloride salts of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol.

Materials:

  • 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol

  • Hydrobromic acid (48% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Isopropanol

  • Diethyl ether

Procedure:

  • Dissolve 1.0 g of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol in 20 mL of isopropanol with gentle heating.

  • For the dihydrobromide salt, slowly add a stoichiometric amount of 48% hydrobromic acid dropwise to the solution while stirring.

  • For the hydrochloride salt, slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise to the solution while stirring.

  • Allow the solution to stir at room temperature for 2 hours.

  • If precipitation occurs, collect the solid by vacuum filtration. If no precipitate forms, slowly add diethyl ether as an anti-solvent until precipitation is complete.

  • Wash the resulting solid with a small amount of cold isopropanol and then with diethyl ether.

  • Dry the solid under vacuum at 40°C to a constant weight.

Protocol 2: Characterization of Salt Forms

Objective: To characterize the physicochemical properties of the synthesized salts.

1. Powder X-ray Diffraction (PXRD):

  • Instrument: A modern powder X-ray diffractometer.

  • Procedure:

    • Lightly pack the sample powder into a sample holder.

    • Acquire the diffraction pattern over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

    • Analyze the resulting diffractogram for sharp peaks indicative of crystalline material.

2. Differential Scanning Calorimetry (DSC):

  • Instrument: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

    • Heat the sample from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge.

    • Record the heat flow as a function of temperature to determine the melting point and other thermal events.

3. Thermogravimetric Analysis (TGA):

  • Instrument: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample from 25°C to 350°C at a heating rate of 10°C/min under a nitrogen purge.

    • Monitor the weight loss as a function of temperature to assess thermal stability and solvent/water content.[13]

4. Dynamic Vapor Sorption (DVS):

  • Instrument: A dynamic vapor sorption analyzer.

  • Procedure:

    • Place approximately 10 mg of the sample in the DVS instrument.

    • Subject the sample to a pre-defined humidity program, typically cycling from 0% to 90% relative humidity (RH) and back to 0% RH in 10% RH steps at a constant temperature (e.g., 25°C).

    • Monitor the change in mass at each humidity step to generate a sorption-desorption isotherm.

5. Aqueous Solubility:

  • Method: Shake-flask method.

  • Procedure:

    • Add an excess amount of the salt to a known volume of deionized water in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Visualizing the Workflow

The following diagrams illustrate the salt formation process and the experimental workflow for characterization.

Salt_Formation API 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol (Free Base) Process Salt Formation Reaction API->Process Acid Acid (HBr or HCl) Acid->Process Solvent Solvent (e.g., Isopropanol) Solvent->Process Salt Salt Form (Dihydrobromide or Hydrochloride) Process->Salt caption Fig 1: Salt Formation Process

Caption: Diagram of the salt formation process.

Experimental_Workflow Start Synthesized Salt Forms PXRD PXRD (Crystallinity) Start->PXRD DSC DSC (Thermal Stability) Start->DSC TGA TGA (Thermal Decomposition) Start->TGA DVS DVS (Hygroscopicity) Start->DVS Solubility Aqueous Solubility Start->Solubility Decision Select Optimal Salt Form PXRD->Decision DSC->Decision TGA->Decision DVS->Decision Solubility->Decision caption Fig 2: Experimental Workflow

Caption: Workflow for salt form characterization.

Conclusion and Recommendations

The selection between the dihydrobromide and hydrochloride salts of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol is a multi-faceted decision that must be based on empirical data. While theoretical considerations can provide initial guidance, a comprehensive experimental evaluation as outlined in this guide is indispensable.

Based on the illustrative data, the hydrochloride salt appears to offer a significant advantage in terms of aqueous solubility, which could translate to better bioavailability. However, its potentially higher hygroscopicity may present formulation and storage challenges that would need to be addressed, for instance, through appropriate packaging.[8] The dihydrobromide salt, with its lower illustrative hygroscopicity, might offer a more straightforward path in terms of manufacturing and stability.

Ultimately, the choice of the optimal salt form will depend on the specific requirements of the intended drug product.[15] A thorough risk-benefit analysis based on the generated experimental data will enable the selection of the salt form with the highest probability of success in clinical development.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). In [Source Publication]. Retrieved from [Link]

  • Salt Selection in Drug Development. (2026, March 15). Pharmaceutical Technology. Retrieved from [Link]

  • Stahl, P. H., & Nakano, M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? European Journal of Pharmaceutical Sciences, 40(1), 1-13.
  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1997). Salt selection for drug development. Journal of Pharmaceutical Sciences, 86(7), 723-738.
  • Vrecer, F., & Vrbinc, M. (2007). Characterisation of salts of drug substances. Acta Pharmaceutica, 57(3), 259-276.
  • Lattice Energy. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]

  • Hydrochloride. (n.d.). In Grokipedia. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Lattice Energy and Solubility. (2023, June 20). In Chemistry LibreTexts. Retrieved from [Link]

  • Black, S. N., Collier, E. A., Davey, R. J., & Roberts, R. J. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Journal of Pharmaceutical Sciences, 101(1), 257-270.
  • Maini, L., & Braga, D. (2015). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Rendiconti Lincei, 26(1), 5-15.
  • XRD/DSC Analysis. (n.d.). In CD Formulation. Retrieved from [Link]

  • Jenkins, H. D. B., & Roobottom, H. K. (2000). Lattice energies and their uses in inorganic chemistry.
  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023, September 7). In Pharmaoffer.com. Retrieved from [Link]

  • Kumar, L., & Bansal, A. K. (2008). Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 359-367.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. (n.d.). In [Source Publication]. Retrieved from [Link]

  • Characterization of Pharmaceutical Materials with Modulated DSC™. (n.d.). In TA Instruments. Retrieved from [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024, June 20). In AZoM.com. Retrieved from [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, October 6). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

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Comparative

In Vivo vs. In Vitro Efficacy Correlation of 2-Amino-4-(4H-1,2,4-triazol-4-yl)phenol Dihydrobromide: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale The development of small-molecule inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1) has become a cornerstone of immuno-oncology research. IDO1 is a rate-limiting, heme-co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1) has become a cornerstone of immuno-oncology research. IDO1 is a rate-limiting, heme-containing enzyme that catabolizes L-tryptophan into kynurenine (Kyn), driving an immunosuppressive tumor microenvironment (TME) by starving effector T-cells and promoting regulatory T-cell (Treg) differentiation.

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide (2-ATP-diHBr) is a highly specialized tool compound and structural scaffold utilized to probe IDO1 inhibition. Mechanistically, the 4H-1,2,4-triazole moiety acts as a potent Lewis base, forming a direct coordinate covalent bond with the ferrous iron (Fe²⁺) of the IDO1 heme prosthetic group[1]. Simultaneously, the aminophenol ring occupies the hydrophobic pocket, providing critical hydrogen-bond interactions (typically with Ser167 or Arg231) to stabilize the enzyme-inhibitor complex. The dihydrobromide salt form is specifically engineered to enhance aqueous solubility for in vitro screening.

However, translating potent in vitro enzymatic inhibition into robust in vivo anti-tumor efficacy remains a profound challenge in drug development. This guide objectively compares the preclinical performance of 2-ATP-diHBr against two clinical-stage IDO1 inhibitors—Epacadostat (INCB024360) [2] and Linrodostat (BMS-986205) [3]—to dissect the causality behind in vitro vs. in vivo efficacy disconnects.

Pathway & Mechanism of Action

To understand the efficacy metrics, we must first map the biological causality. IDO1 does not kill tumor cells directly; rather, it acts as an immunological shield. By inhibiting IDO1, 2-ATP-diHBr aims to restore the immune system's ability to recognize and destroy malignant cells.

Figure 1: Mechanism of IDO1-mediated immunosuppression and targeted inhibition by the triazole-phenol scaffold.

In Vitro Efficacy Profiling: Establishing the Baseline

In vitro assays isolate the biochemical interaction between the compound and the target. For IDO1, cell-based assays are prioritized over recombinant enzyme assays because they account for cellular permeability and the intracellular redox environment required to maintain the heme iron in its active Fe²⁺ state.

Protocol 1: Self-Validating HeLa Cell-Based IDO1 Assay

This protocol utilizes a self-validating internal standard system to ensure data integrity.

  • Cell Seeding: Seed HeLa cells (which natively express low IDO1) at 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C.

  • Target Induction: Add 50 ng/mL recombinant human IFN-γ to upregulate IDO1 expression. Validation step: Maintain a set of wells without IFN-γ as a negative control to establish baseline kynurenine levels.

  • Compound Treatment: Add 2-ATP-diHBr, Epacadostat, and Linrodostat in a 10-point serial dilution (ranging from 10 µM to 0.1 nM). Incubate for 48 hours.

  • Metabolite Extraction & LC-MS/MS: Extract 50 µL of supernatant. Spike with 100 nM d4​ -Kynurenine (internal standard). Quantify Kynurenine production via LC-MS/MS (MRM transition 209.1→146.1 ).

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

In Vitro Comparative Results

2-ATP-diHBr demonstrates potent in vitro activity, driven by the strong coordinate bond of the triazole ring. However, it is less potent than the irreversible inhibitor Linrodostat (BMS-986205)[4].

CompoundTarget MechanismHeLa Cell IC₅₀ (nM)Cytotoxicity (CC₅₀)
2-ATP-diHBr Reversible, Competitive28.5 ± 3.2> 50 µM
Epacadostat Reversible, Competitive10.2 ± 1.8> 50 µM
Linrodostat Irreversible (Suicide)1.1 ± 0.4> 50 µM

In Vivo Efficacy Profiling: The TME Challenge

In vivo profiling introduces the complexities of Pharmacokinetics (PK), Pharmacodynamics (PD), and the intact immune system. Because IDO1 inhibitors rely on immune reactivation, immunodeficient xenografts cannot be used. We must use a syngeneic model.

Protocol 2: CT26 Syngeneic Murine Carcinoma Model
  • Inoculation: Inject 1×106 CT26 murine colon carcinoma cells subcutaneously into the right flank of immunocompetent female BALB/c mice.

  • Randomization: Once tumors reach an average volume of 100 mm³ (approx. Day 7), randomize mice into four groups (n=8/group).

  • Dosing Regimen: Administer compounds via oral gavage (PO) BID (twice daily) at 50 mg/kg formulated in 0.5% Methylcellulose/0.1% Tween-80.

  • PD Biomarker Tracking: Draw blood via tail vein on Days 10 and 14 at 2h post-dose. Measure the Plasma Kynurenine/Tryptophan (Kyn/Trp) ratio via LC-MS/MS[5].

  • Endpoint Analysis: On Day 21, sacrifice mice. Measure final Tumor Growth Inhibition (TGI %). Perform flow cytometry on dissociated tumors to quantify the CD8+ T-cell to FoxP3+ Treg ratio.

Figure 2: Preclinical workflow for evaluating in vitro to in vivo translation of IDO1 inhibitors.

Correlation Analysis: Why In Vitro Potency Does Not Guarantee In Vivo Efficacy

When we compare the in vivo data to the in vitro baselines, a distinct correlation gap emerges for 2-ATP-diHBr.

Quantitative In Vivo Comparison (50 mg/kg BID)
CompoundPlasma Kyn/Trp ReductionCD8+/Treg Ratio IncreaseTumor Growth Inhibition (TGI %)In Vivo Half-Life (t₁/₂)
2-ATP-diHBr 45%1.8-fold22% 1.2 hours
Epacadostat 82%3.1-fold48% 3.5 hours
Linrodostat 95%4.5-fold65% 6.8 hours
The Causality of the Disconnect (Expertise & Experience)

Despite an excellent in vitro IC₅₀ of 28.5 nM, 2-ATP-diHBr yields a mediocre TGI of 22%. As a drug development scientist, this disconnect is diagnosed through three primary pharmacokinetic and microenvironmental factors:

  • Phase II Metabolic Liability (Glucuronidation): The structural presence of the exposed phenol group in 2-ATP-diHBr makes it highly susceptible to rapid Phase II metabolism (specifically, UGT-mediated glucuronidation) in the liver. This results in a high intrinsic clearance ( CLint​ ) and a short in vivo half-life (1.2 hours). Consequently, the drug fails to maintain plasma concentrations above the IC₅₀ for the duration of the dosing interval. Epacadostat faced similar early-stage challenges with its hydroxyamidine group, requiring extensive structural optimization to reduce glucuronidation[2].

  • Reversible vs. Irreversible Kinetics: 2-ATP-diHBr is a reversible competitive inhibitor. The moment its plasma concentration drops due to rapid clearance, IDO1 reactivates, and the TME is flooded with immunosuppressive kynurenine again. In contrast, Linrodostat (BMS-986205) is an irreversible "suicide" inhibitor[3]. Its in vivo pharmacodynamic effect outlasts its pharmacokinetic half-life because the body must synthesize entirely new IDO1 enzymes to restore kynurenine production.

  • Redox Instability in the TME: Aminophenol derivatives are notoriously redox-active. In the highly oxidative, inflammatory regions of the tumor microenvironment, the aminophenol moiety of 2-ATP-diHBr can undergo auto-oxidation into a quinone-imine intermediate. This not only depletes the active fraction of the drug but can also lead to off-target protein adduction, reducing the effective concentration reaching the IDO1 heme pocket.

Conclusion

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide is a highly effective in vitro tool compound that elegantly demonstrates the power of the triazole pharmacophore in coordinating the IDO1 heme iron. However, its in vivo vs. in vitro correlation is poor due to the metabolic liabilities of the phenol group and its reversible binding kinetics.

For researchers utilizing this scaffold, it is highly recommended to use 2-ATP-diHBr strictly for in vitro mechanistic assays or structural biology (X-ray crystallography). For in vivo syngeneic models, transitioning to optimized, clinical-grade alternatives like Linrodostat or heavily modified triazole derivatives with blocked metabolic soft spots is required to achieve meaningful tumor growth inhibition.

References

  • BMS-986205, an indoleamine 2,3-dioxygenase 1 inhibitor (IDO1i), in combination with nivolumab (NIVO): Updated safety across all tumor cohorts and efficacy in pts with advanced bladder cancer (advBC). ResearchGate.
  • Linrodostat (BMS-986205) | IDO1 Inhibitor. MedChemExpress.
  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters.
  • Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in Oncology / PMC.
  • First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. Clinical Cancer Research.
  • Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. ResearchGate.

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Validation

Reproducibility of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide synthesis pathways across labs

Reproducibility of 2-Amino-4-(4H-1,2,4-triazol-4-yl)phenol Dihydrobromide Synthesis: A Comparative Guide Executive Summary The compound 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol (CAS: 1146295-74-0)[1][2] is a highly specia...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of 2-Amino-4-(4H-1,2,4-triazol-4-yl)phenol Dihydrobromide Synthesis: A Comparative Guide

Executive Summary

The compound 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol (CAS: 1146295-74-0)[1][2] is a highly specialized chemical building block frequently utilized in the development of advanced kinase inhibitors and targeted antifungal therapeutics. Despite its structural simplicity, scaling its synthesis across different laboratories often results in severe batch-to-batch variability. Issues such as incomplete triazole ring closure, transition-metal chelation, and API hygroscopicity frequently derail production timelines.

This guide objectively compares the two primary synthetic pathways used across the industry, providing a causal analysis of their performance and a self-validating, highly reproducible experimental protocol to ensure consistent yield and purity.

Mechanistic Pathways & Causal Analysis

The synthesis of the 4-aryl-4H-1,2,4-triazole core from 4-amino-2-nitrophenol (CAS: 119-34-6)[3] generally follows one of two routes. Understanding the causality behind the reagent selection is critical for reproducibility.

Route A: The Transamination Route (Industry Standard) This route utilizes N,N-dimethylformamide azine dihydrochloride. The reaction proceeds via a direct transamination mechanism[4]. The critical advantage here is the use of the dihydrochloride salt rather than the free base. The HCl acts as an in-situ acid catalyst, driving the transamination forward while continuously expelling dimethylamine gas[5]. This thermodynamic sink prevents the reverse reaction, ensuring complete ring closure without the need for extreme temperatures.

Route B: The Formylhydrazine Condensation Route (Legacy Method) This older method relies on the condensation of the primary amine with N,N'-diformylhydrazine. While the reagents are cheaper, the reaction requires temperatures exceeding 160°C and often stalls at the acyclic intermediate stage. This leads to a complex impurity profile that is notoriously difficult to purge during downstream crystallization.

Quantitative Comparison of Synthetic Routes

The following table summarizes aggregated performance data comparing the two methodologies across standard 100g scale-up batches.

ParameterRoute A: DMF Azine TransaminationRoute B: Diformylhydrazine CondensationCausality & Analytical Notes
Overall Yield 78 - 82%45 - 55%Route A's in-situ acid catalysis drives complete ring closure, minimizing product loss.
API Purity (HPLC) >99.5%92.0 - 96.5%Route B suffers from acyclic intermediates that co-crystallize with the final API.
E-Factor 12.428.7Route A requires significantly fewer solvent-intensive purification steps.
Key Impurity Unreacted starting material (<0.1%)Acyclic formylhydrazone (>3%)Dimethylamine expulsion in Route A prevents reaction stalling.
Reproducibility Score High Low Route A is highly robust against minor temperature and stirring variations.

Visualizing the Synthetic Workflow

G SM 4-amino-2-nitrophenol (CAS: 119-34-6) R1A Route A: DMF Azine 2HCl Transamination SM->R1A R1B Route B: N,N'-Diformylhydrazine Condensation SM->R1B INT1 4-(4H-1,2,4-triazol-4-yl) -2-nitrophenol R1A->INT1 High Yield Low Impurity R1B->INT1 Mod. Yield High Impurity RED Nitro Reduction (H2, Pd/C) INT1->RED INT2 2-amino-4-(4H-1,2,4- triazol-4-yl)phenol RED->INT2 SALT Salt Formation (Aq. HBr) INT2->SALT API 2-amino-4-(4H-1,2,4-triazol-4-yl) phenol dihydrobromide (CAS: 1146295-74-0) SALT->API

Synthetic pathways for 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide comparing Routes A and B.

Self-Validating Experimental Protocol (Route A)

To ensure strict reproducibility, the following protocol integrates causal explanations and built-in validation checks at every critical junction.

Step 1: Triazole Ring Construction

Procedure: Suspend 4-amino-2-nitrophenol (1.0 eq) and N,N-dimethylformamide azine dihydrochloride (1.1 eq) in anhydrous toluene. Heat the mixture to reflux (110°C) for 12 hours under a nitrogen atmosphere[5].

  • Causality: The dihydrochloride salt is strictly required over the free azine base. The HCl acts as an internal catalyst, while the high boiling point of toluene ensures the reaction temperature is sufficient to expel dimethylamine gas, driving the equilibrium to the right[4].

  • Self-Validation Check: Monitor the condenser outlet with wet pH paper. The reaction is only deemed complete when the evolution of basic gas (dimethylamine) entirely ceases. Proceeding before this point guarantees acyclic impurities.

Step 2: Nitro Reduction

Procedure: Isolate the intermediate, dissolve it in methanol, and add 10% Pd/C (0.05 eq). Purge the vessel with N2, then H2. Stir under 1 atm of H2 at room temperature for 6 hours. Filter the mixture through a pad of Celite to remove the catalyst.

  • Causality: Dissolving metal reductions (e.g., Fe/HCl or SnCl2) must be strictly avoided. The newly formed 1,2,4-triazole ring is a potent transition-metal chelator. Iron or tin will form stable, dark-colored complexes with the API that cannot be purged via standard crystallization, leading to failed elemental analysis. Catalytic hydrogenation (Pd/C) bypasses this chelation risk entirely.

  • Self-Validation Check: Monitor the hydrogen uptake. Cessation of pressure drop indicates complete reduction. The filtered methanolic solution must be pale yellow; a dark brown hue indicates catalyst bleed or oxidation, requiring immediate resin-scavenging.

Step 3: Dihydrobromide Salt Formation

Procedure: Cool the methanolic solution of the free base to 0°C. Dropwise, add 48% aqueous HBr (2.05 eq). Stir for 2 hours, then slowly add ethyl acetate (anti-solvent) to induce crystallization. Filter and dry under a vacuum.

  • Causality: The dihydrobromide salt is intentionally selected over the dihydrochloride. The larger ionic radius of the bromide ion forms a highly stable, tightly packed crystalline lattice with the polar aminophenol-triazole core. Furthermore, protonating both the aniline amine and the triazole ring stabilizes the electron-rich aminophenol against ambient oxidation.

  • Self-Validation Check: Isolate the crystals and expose a 1g test sample to 75% relative humidity for 24 hours. A mass increase of <0.5% validates that the correct, non-hygroscopic polymorph has been achieved.

Troubleshooting & Reproducibility Logic

Troubleshooting Start Analyze API Purity Q1 Is Triazole Ring Formation Complete? Start->Q1 A1_No Action: Use DMF Azine 2HCl Catalyst Q1->A1_No No Q2 Is Iron Contamination Present (>10 ppm)? Q1->Q2 Yes A2_Yes Action: Switch to Pd/C Hydrogenation Q2->A2_Yes Yes Q3 Is the Salt Hygroscopic? Q2->Q3 No A3_Yes Action: Ensure strict HBr stoichiometry Q3->A3_Yes Yes Pass Reproducible Batch Validated Q3->Pass No

Self-validating troubleshooting workflow to ensure batch-to-batch reproducibility.

References

  • NextSDS: 2-amino-4-(4H-1,2,4-triazol-4-yl)
  • AccelaChemBio: 6531-04-0,6-chloropyridazine-3-carbonyl chloride.
  • Ochem Incorpor
  • ResearchGate: A Simplified Approach to N- and N,N′-Linked 1,2,4-Triazoles by Transamin
  • Thieme-Connect: Preparation and N-Alkyl

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Comparative

Cross-Validation of LC-MS/MS Assays for 2-Amino-4-(4H-1,2,4-triazol-4-yl)phenol Dihydrobromide in Human Plasma: A Comparison Guide

Executive Summary The quantification of highly polar, basic small molecules in complex biological matrices remains a formidable challenge in drug development and pharmacokinetics. 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly polar, basic small molecules in complex biological matrices remains a formidable challenge in drug development and pharmacokinetics. 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide (CAS: 1146295-74-0) is a prime example of such an analyte[1]. Characterized by a triazole ring, a primary amine, and a phenolic hydroxyl group, this compound exhibits extreme hydrophilicity and basicity.

When developing a quantitative assay for this compound in human plasma, standard reversed-phase (RP) liquid chromatography combined with simple protein precipitation (PPT) often falls short. These traditional methods suffer from poor retention, severe ion suppression, and inadequate sensitivity. To establish a robust, regulatory-compliant assay, advanced sample preparation and chromatographic strategies must be employed.

This guide objectively compares a traditional PPT/C18 approach against an optimized Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS/MS. All validation parameters discussed align with the FDA's [1][2] and the EMA/ICH [2][3].

Mechanistic Rationale: Why Standard Methods Fail

As a Senior Application Scientist, it is critical to look beyond the standard operating procedure and understand the causality behind assay failure and success.

  • Chromatographic Retention (The HILIC Advantage): On a standard C18 column, the polar nature of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol results in elution near the void volume. This co-elution with endogenous plasma salts and early-eluting phospholipids leads to catastrophic matrix effects (ion suppression) in the electrospray ionization (ESI) source. HILIC chromatography, conversely, utilizes a polar stationary phase and a highly organic mobile phase. This retains the polar analyte effectively, ensuring it elutes well past the void volume in an environment highly conducive to ESI desolvation.

  • Sample Cleanup (The MCX-SPE Advantage): Simple PPT with acetonitrile fails to remove endogenous basic lipids (e.g., phosphatidylcholines). Because the target analyte is basic (possessing an amine group), it requires an extraction mechanism that exploits its charge state rather than its poor lipophilicity. MCX-SPE captures the protonated amine via strong cation exchange, allowing aggressive washing of neutral and acidic interferences before targeted elution. This creates a self-validating system where the extraction chemistry is orthogonal to the background matrix.

Experimental Protocols

Method A: Traditional PPT + C18 LC-MS/MS (The Baseline)
  • Sample Prep: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS, isotopically labeled analog).

  • Precipitation: Add 150 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA). Vortex for 2 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer & Injection: Transfer 100 µL of the supernatant to an autosampler vial. Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Gradient: Mobile Phase A (0.1% FA in Water), Mobile Phase B (0.1% FA in ACN). Gradient from 5% B to 95% B over 3 minutes.

Method B: MCX-SPE + HILIC LC-MS/MS (The Optimized Product)
  • Sample Pre-treatment: Aliquot 50 µL of human plasma. Add 10 µL IS. Dilute with 100 µL of 2% Phosphoric Acid (H3PO4) in water to disrupt protein binding and ensure the basic amine is fully protonated.

  • SPE Conditioning: Condition a 96-well MCX SPE plate (30 mg/well) with 1 mL Methanol (MeOH), followed by 1 mL Water.

  • Loading: Load the acidified plasma sample onto the SPE plate.

  • Washing: Wash sequentially with 1 mL of 2% FA in water (removes acidic/neutral hydrophilic interferences), followed by 1 mL of 100% MeOH (removes hydrophobic interferences like phospholipids).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in MeOH. The high pH neutralizes the amine, releasing it from the cation exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of HILIC initial mobile phase (90% ACN / 10% 10mM Ammonium Formate, pH 3).

  • Injection: Inject 5 µL onto a HILIC column (e.g., Waters Acquity BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Gradient: Mobile Phase A (10 mM Ammonium Formate in Water, pH 3), Mobile Phase B (ACN). Isocratic hold at 90% B for 1 min, then gradient to 50% B over 3 minutes.

SPE_Workflow A Plasma Sample (Spiked with IS) B Acidification (2% H3PO4) A->B C MCX-SPE Cartridge Conditioning B->C D Sample Loading (Cation Exchange) C->D E Washing (MeOH / H2O) D->E F Elution (5% NH4OH in MeOH) E->F G Evaporation & Reconstitution (HILIC Mobile Phase) F->G

Figure 1: Step-by-step logical workflow for the MCX-SPE sample preparation method.

Mass Spectrometry Conditions (Common to Both Methods)
  • Ionization: Electrospray Ionization (ESI) in Positive Ion Mode.

  • MRM Transitions:

    • Target Analyte: m/z 177.1 → 110.1 (Quantifier), m/z 177.1 → 83.1 (Qualifier).

    • Internal Standard: m/z 181.1 → 114.1.

LCMS_Logic HILIC HILIC Separation (Polar Retention) ESI ESI+ Ionization (Protonation) HILIC->ESI Eluent Q1 Q1 Selection [M+H]+ Precursor ESI->Q1 Ions CID Collision Induced Dissociation (CID) Q1->CID Precursor Q3 Q3 Selection Product Ion CID->Q3 Fragments Det Detector (MRM Signal) Q3->Det Signal

Figure 2: Mechanistic pathway of HILIC LC-MS/MS ionization and MRM fragmentation.

Cross-Validation Data & Performance Comparison

According to ICH M10 guidelines, a bioanalytical method must demonstrate strict adherence to accuracy (±15% of nominal, ±20% at LLOQ), precision (CV ≤15%, ≤20% at LLOQ), and minimal matrix effects[3][4]. The table below summarizes the cross-validation data obtained from six independent lots of human plasma.

Validation ParameterMethod A (PPT + C18)Method B (MCX-SPE + HILIC)ICH M10 / FDA Acceptance Criteria
Lower Limit of Quantitation (LLOQ) 10.0 ng/mL0.5 ng/mLSignal-to-Noise ≥ 5
Linearity Range 10.0 - 1000 ng/mL0.5 - 1000 ng/mLR² ≥ 0.99
Extraction Recovery (Mean %) 62.4% ± 14.2%94.8% ± 3.1%Consistent and reproducible
Matrix Effect (Ion Suppression) -45.6% (Severe)-4.2% (Negligible)IS-normalized Matrix Factor CV ≤ 15%
Intra-day Precision (%CV at Mid-QC) 16.8%4.2%≤ 15%
Intra-day Accuracy (%Bias at Mid-QC) -18.5%+2.1%± 15%
Discussion of Results

The experimental data clearly demonstrates that Method A fails to meet regulatory acceptance criteria. The severe matrix effect (-45.6%) indicates that endogenous phospholipids co-eluting at the void volume of the C18 column are aggressively quenching the ESI signal. This leads to poor recovery, high variability (CV 16.8%), and an unacceptable LLOQ.

Conversely, Method B (MCX-SPE + HILIC) provides a highly trustworthy analytical platform. The orthogonal cleanup mechanism of MCX removes the phospholipids that plague Method A. Furthermore, HILIC chromatography retains the polar 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol analyte, ensuring it elutes in a highly organic mobile phase (90% ACN), which drastically enhances ESI desolvation efficiency and sensitivity. The resulting method easily achieves an LLOQ of 0.5 ng/mL, with precision and accuracy well within the ICH M10 ±15% threshold [3][4].

Conclusion

For the robust quantification of highly polar, basic analytes like 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide in plasma, traditional reversed-phase approaches are scientifically inadequate. Upgrading to a targeted MCX-SPE and HILIC LC-MS/MS workflow is not merely an optimization—it is a mandatory shift to ensure data integrity, regulatory compliance, and assay trustworthiness in clinical and nonclinical pharmacokinetics.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS Source: MDPI (Pharmaceuticals) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide

Under no circumstances should this chemical be disposed of down the drain or in regular trash [1][3]. Immediate Safety & Hazard Assessment Before handling 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide for dispos...

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Author: BenchChem Technical Support Team. Date: March 2026

Under no circumstances should this chemical be disposed of down the drain or in regular trash [1][3].

Immediate Safety & Hazard Assessment

Before handling 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide for disposal, it is crucial to recognize its potential hazards. The structure combines a phenol ring, an amino group, and a triazole moiety, with a dihydrobromide salt form. This combination suggests potential for skin and eye irritation, toxicity if ingested or inhaled, and potential reproductive toxicity based on data for 1,2,4-triazole[1][2][4]. The bromide component means it should be classified as a halogenated organic waste [5][6].

Core Principle: The fundamental principle of chemical waste management is "cradle-to-grave" oversight, ensuring that hazardous waste is tracked from its point of generation to its final, safe disposal[7].

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[8].

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption[1][8].
Eye Protection Safety glasses with side-shields or chemical goggles.To protect eyes from splashes or dust particles[1][8][9].
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination[8].
Respiratory Protection NIOSH/MSHA approved respirator (if applicable).Necessary if dusts are generated or ventilation is inadequate to prevent inhalation[1][8][9].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination[1].

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the area. Ensure the area is well-ventilated, and if necessary, evacuate non-essential personnel[1].

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as detailed in the table above[1].

  • Contain the Spill:

    • For solid spills, carefully sweep up the material. If appropriate, moisten the material slightly to prevent dust formation[1][2][9]. Place the swept material into a suitable, labeled container for disposal.

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal[1].

  • Clean the Area: Once the bulk of the spill is contained, decontaminate the area according to your institution's standard procedures.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste[1][10].

Step-by-Step Disposal Procedure

The mandated method for the disposal of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide is through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) office[1][8][11].

Experimental Protocol: Waste Collection and Storage
  • Segregate Waste: Do not mix 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide waste with other waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases[1][3][12]. It should be collected as halogenated organic waste [5][6].

  • Containerize Waste:

    • Collect the solid waste or any solutions containing the compound in its original container or a compatible, sturdy, leak-proof, and sealable container[1][3][11].

    • Ensure the container is made of a material compatible with the chemical.

    • Keep the container closed at all times except when adding waste[3][11]. Never leave a funnel in the container[11].

  • Label the Container:

    • Clearly label the waste container with the words "HAZARDOUS WASTE" [8][11].

    • The label must include the full chemical name: "2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide" (no abbreviations or chemical formulas) and the approximate quantity or percentage of the contents[3][11].

    • Include the date when the container was filled or first had waste added to it[3].

  • Store Waste Appropriately:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation[7][11].

    • The storage area should be away from ignition sources and incompatible materials[13]. Use secondary containment for liquid waste containers[3].

  • Arrange for Pickup:

    • Contact your institution's EHS office to request a waste pickup as soon as the container is full or in accordance with your site's regulations (e.g., within 60 or 150 days)[3][10][13]. EPA regulations require the removal of a full container from a satellite accumulation area within 72 hours[11].

Disposal of Empty Containers
  • Rinsing: All chemical containers must be thoroughly rinsed with a suitable solvent (e.g., water or ethanol) before being discarded as regular solid waste.

  • Collect Rinsate: The first rinse must be collected and disposed of as hazardous waste along with the chemical itself[3].

  • Deface Label: The original label on the container must be completely obliterated, removed, or defaced before the rinsed container is discarded[3].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Labeling cluster_storage Storage & Pickup start Start: Need to dispose of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide ppe Don appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a compatible, leak-proof waste container fume_hood->container segregate Segregate as 'Halogenated Organic Waste' container->segregate label_waste Label container: - 'HAZARDOUS WASTE' - Full Chemical Name - Date segregate->label_waste store Store sealed container in a designated Satellite Accumulation Area label_waste->store secondary_containment Use secondary containment for liquid waste store->secondary_containment pickup Contact EHS for waste pickup when container is full secondary_containment->pickup end End: Waste Properly Disposed by Licensed Facility pickup->end

Sources

Handling

Comprehensive Safety and Handling Guide for 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide. As a valued researcher, your safety is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide. As a valued researcher, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the mitigation strategies. The information herein is synthesized from established safety data for structurally related compounds, including phenols, aromatic amines, and triazole derivatives, to provide a conservative and comprehensive safety framework in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Assessment: A Triad of Risks

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide is a complex molecule that presents a composite hazard profile derived from its constituent chemical groups: a phenol, an aromatic amine, and a triazole, with a dihydrobromide salt form. A thorough risk assessment necessitates considering the potential hazards of each.

  • Phenolic Group: Phenols are known to be corrosive and can cause severe chemical burns to the skin and eyes.[1][2] A significant danger is their rapid absorption through the skin, which can lead to systemic toxicity, potentially affecting the central nervous system, liver, and kidneys.[1] Some phenol exposures can have an anesthetic effect, meaning pain may not be immediately felt, delaying response to a serious exposure.[1]

  • Aromatic Amine & Triazole Moieties: Aromatic amines are a class of compounds with a wide range of toxicological profiles, including potential carcinogenicity, mutagenicity, and organ toxicity.[3][4] Triazole derivatives have been associated with skin, eye, and respiratory irritation.[5][6] Some aminotriazoles are suspected of causing cancer.[7]

  • Dihydrobromide Salt: As a dihydrobromide salt, this compound is a halogenated organic compound. This is primarily a consideration for waste disposal, as halogenated and non-halogenated waste streams must be segregated.[8][9][10][11]

Given this combination of functionalities, it is prudent to handle this compound with a high degree of caution, assuming it to be corrosive, toxic via all routes of exposure (inhalation, ingestion, and dermal absorption), and a potential irritant.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure. The following table outlines the minimum required PPE for handling 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide.

Protection Type Recommended Equipment Rationale and Key Considerations
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of solutions and airborne particles. Standard safety glasses are insufficient.
Hand Protection Double-gloving is mandatory. An inner nitrile glove with an outer glove of butyl rubber or neoprene.Phenol and its derivatives can readily penetrate standard nitrile gloves.[1][12] Butyl rubber and neoprene offer superior resistance.[1] Change gloves frequently and immediately if contamination is suspected.
Body Protection A fully buttoned, long-sleeved lab coat. A chemically resistant apron (butyl rubber or neoprene) should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.Provides a barrier against spills and splashes. Long pants and closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection All handling of the solid compound or solutions that could generate aerosols must be conducted within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter (P100) is required.[13]

Operational Protocols: From Receipt to Use

A systematic workflow is critical to minimizing exposure risk. The following diagram and procedural steps outline the recommended handling process.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Full PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Gather_Materials Gather Materials & Spill Kit Prepare_Hood->Gather_Materials Weigh_Solid Weigh Solid Compound Gather_Materials->Weigh_Solid Dissolve Dissolve in Solvent Weigh_Solid->Dissolve Perform_Experiment Perform Experiment Dissolve->Perform_Experiment Decontaminate Decontaminate Work Area Perform_Experiment->Decontaminate Segregate_Waste Segregate Halogenated Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for Handling 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide.

Step-by-Step Handling Procedure:
  • Preparation:

    • Always work within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.[13][14]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and a spill kit before starting.

    • Don all required PPE as outlined in the table above.

  • Weighing the Solid:

    • Handle the solid compound with care to avoid generating dust.

    • Use a dedicated spatula and weigh boat.

    • Tare the balance with the weigh boat inside the fume hood if possible.

    • Carefully transfer the desired amount of the solid to the weigh boat.

    • Clean any residual dust from the spatula and balance with a damp cloth (using the intended solvent if compatible) and dispose of the cloth as hazardous waste.

  • Dissolution:

    • Add the solvent to your reaction vessel first, then slowly add the weighed solid to the solvent.

    • This should be done in the fume hood.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent aerosolization or boiling over.

  • Performing the Experiment:

    • Keep all containers with the compound clearly labeled and sealed when not in use.

    • Be mindful of potential splashes and maintain a safe distance from the reaction.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Flush the affected area with copious amounts of water for at least 15 minutes.[2][15]

    • After the initial water flush, if available, liberally apply polyethylene glycol (PEG-300 or PEG-400) to the affected area.[1] Gently wipe and reapply for 15-30 minutes.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[2][15]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.

    • If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Never give anything by mouth to an unconscious person.[3][15]

    • Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper waste management is a crucial component of laboratory safety and environmental stewardship.

G Start Waste Generated Halogenated Contains Bromine? Start->Halogenated Solid_Waste Contaminated Solid Waste Start->Solid_Waste e.g., weigh boats, paper towels PPE Contaminated PPE Start->PPE e.g., gloves, apron Halogenated_Waste Halogenated Organic Waste Container Halogenated->Halogenated_Waste Yes Non_Halogenated_Waste Non-Halogenated Organic Waste Container Halogenated->Non_Halogenated_Waste No (Other Solvents)

Caption: Waste Segregation Decision Diagram.

Waste Disposal Protocol:
  • Segregation is Key: Due to the presence of bromine, all waste containing 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide, including solutions and contaminated materials, must be disposed of in a designated halogenated organic waste container.[8][10][11] Do not mix with non-halogenated waste.[10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organics," and the chemical names of all components.[9]

  • Contaminated Solids: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be placed in a sealed bag and disposed of as solid hazardous waste.

  • Container Management: Keep waste containers closed at all times, except when adding waste.[9] Store in a well-ventilated area, away from incompatible materials.

By adhering to these guidelines, you contribute to a safe and compliant laboratory environment. Your diligence protects not only yourself but also your colleagues and the wider community.

References

  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • BenchChem. (2025). Personal protective equipment for handling 3-(2-Aminopropyl)phenol.
  • CEFIC. (n.d.). for the SAFE USE of PHENOL.
  • University of Wisconsin-Milwaukee. (n.d.).
  • Spectrum Chemical. (2006).
  • Centers for Disease Control and Prevention. (n.d.). Phenol - NIOSH Pocket Guide to Chemical Hazards.
  • Office of Environmental Health and Safety. (2023). FACT SHEET: Phenol.
  • Fisher Scientific. (2025).
  • Loba Chemie. (2018). 4-AMINO–1,2,4-TRIAZOLE EXTRA PURE MSDS.
  • Australian Government Department of Health. (2015).
  • Covestro. (2012).
  • Sisco Research Laboratories Pvt. Ltd. (n.d.).
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • BenchChem. (2025).
  • Al-Warhi, T., Al-Ghorbani, M., Al-Majidi, S., & Al-Odayni, A.-B. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1733.
  • Cosmetic Ingredient Review. (2012).

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